(S)-2-bromosuccinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-bromobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGVQWAEANRTK-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20859-23-8 | |
| Record name | Bromosuccinic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-Bromosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOSUCCINIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ISS1PP7TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-Bromosuccinic Acid: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Bromosuccinic acid, a halogenated dicarboxylic acid, is a pivotal chiral building block in modern organic synthesis. Its stereospecific structure makes it a valuable precursor for the enantioselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, structure, and practical applications of this compound, with a focus on its role in pharmaceutical research and development.
Core Chemical and Physical Properties
This compound is a white crystalline solid.[1] Its chemical and physical properties are summarized in the table below, providing a comparative overview of the (S)-enantiomer and the racemic (DL) mixture.
| Property | This compound | DL-2-Bromosuccinic Acid |
| IUPAC Name | (2S)-2-Bromobutanedioic acid | (±)-2-Bromobutanedioic acid |
| Synonyms | (S)-(-)-Bromosuccinic acid, L-2-Bromosuccinic acid | 2-Bromosuccinic acid, Monobromosuccinic acid |
| CAS Number | 584-98-5, 20859-23-8 | 923-06-8 |
| Molecular Formula | C₄H₅BrO₄ | C₄H₅BrO₄ |
| Molecular Weight | 196.98 g/mol | 196.98 g/mol |
| Melting Point | 176-179 °C | 160-163 °C |
| Boiling Point | Not available | 255.1 °C |
| Solubility | Sparingly soluble in water.[1] | Soluble in 5.5 parts water; soluble in alcohol. |
| pKa₁ | Not available | 2.55 |
| pKa₂ | Not available | 4.41 |
| Appearance | White crystalline solid[1] | White to off-white crystalline powder |
Chemical Structure and Stereochemistry
The key feature of this compound is its defined stereochemistry at the C2 position. This chirality is fundamental to its application in asymmetric synthesis, allowing for the introduction of a specific stereocenter into a target molecule.
Below is a 2D representation of the this compound structure.
Caption: 2D structure of this compound with the chiral center indicated by (*).
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are proprietary to various suppliers, general characteristics can be described.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic pattern for the three non-equivalent protons. The proton on the chiral carbon (C2) would appear as a multiplet, coupled to the two diastereotopic protons of the adjacent methylene group (C3). The methylene protons would also appear as multiplets. The acidic protons of the carboxylic acid groups would be visible as broad singlets, the position of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the two carboxylic acid carbons, the chiral methine carbon, and the methylene carbon.
-
FTIR: The infrared spectrum would be characterized by strong, broad absorption bands for the O-H stretching of the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acid groups would be observed around 1700-1730 cm⁻¹. The C-Br stretching frequency would appear in the fingerprint region.
Experimental Protocols
Synthesis of this compound
The synthesis of enantiomerically pure this compound can be achieved through two primary routes: enantioselective synthesis or the resolution of a racemic mixture of 2-bromosuccinic acid. A common method for obtaining the (S)-enantiomer involves the stereospecific reaction of L-aspartic acid with sodium nitrite and potassium bromide in the presence of hydrobromic acid. This reaction proceeds with retention of configuration.
A plausible workflow for the synthesis is outlined below:
Caption: General workflow for the synthesis of this compound from L-aspartic acid.
Detailed Protocol for the Preparation of Racemic 2-Bromosuccinic Acid:
A general method for the preparation of racemic bromosuccinic acid involves the bromination of succinic acid.[2]
-
Materials: Dry succinic acid, red phosphorus, bromine.
-
Procedure:
-
A mixture of dry succinic acid and red phosphorus is placed in a round-bottom flask fitted with a dropping funnel and a reflux condenser.
-
Bromine is added slowly from the dropping funnel. The reaction is vigorous and the rate of addition should be controlled.
-
After the addition of bromine is complete, the mixture is heated until the bromine color disappears.
-
The reaction mixture is then poured into boiling water, filtered, and cooled.
-
The aqueous solution is extracted with ethyl ether.
-
The ether extracts are combined and the solvent is evaporated to yield the crude product.
-
Purification by Recrystallization
Purification of the synthesized this compound is typically achieved by recrystallization.
-
Solvent: Water is a commonly used solvent for the recrystallization of bromosuccinic acid.[2]
-
General Procedure:
-
The crude solid is dissolved in a minimum amount of hot solvent.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
-
Applications in Drug Development
This compound serves as a crucial chiral intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its bifunctional nature, possessing both a bromine atom and two carboxylic acid groups, allows for diverse chemical transformations, including esterification, amidation, and substitution reactions.[1]
Logical Relationship in Chiral Drug Synthesis:
Caption: Role of this compound as a chiral building block in API synthesis.
Safety and Handling
This compound should be handled with care in a laboratory setting. It may cause skin and eye irritation.[1] Ingestion can lead to health issues.[1] It is advisable to avoid exposure to high temperatures as it may emit toxic fumes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex organic molecules. Its well-defined stereochemistry and multiple functional groups make it an important tool for researchers and scientists in the pharmaceutical and fine chemical industries. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective utilization in the development of novel and enantiomerically pure therapeutic agents.
References
Technical Guide: Synthesis and Mechanism of (S)-2-Bromosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-bromosuccinic acid is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. This technical guide provides an in-depth overview of the stereoselective synthesis of this compound, focusing on the well-established method of diazotization of L-aspartic acid. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to facilitate its practical application in a research and development setting.
Introduction
This compound, also known as L-bromosuccinic acid, is a bifunctional molecule containing both a carboxylic acid and a bromine atom on a chiral center. This unique combination of functional groups makes it a versatile intermediate for the introduction of chirality and further chemical transformations in the synthesis of complex organic molecules. Its applications span various fields, including the development of novel therapeutic agents.
The stereoselective synthesis of this compound is crucial to ensure the desired biological activity and to avoid the potential for off-target effects from the corresponding (R)-enantiomer. The most reliable and widely cited method for obtaining the (S)-enantiomer involves the diazotization of the readily available and inexpensive chiral precursor, L-aspartic acid, followed by nucleophilic substitution with a bromide ion. This process is a classic example of a Walden inversion, where the stereochemistry at the chiral center is inverted.
This guide will detail the synthesis and mechanism of this important transformation, providing the necessary information for its successful implementation in the laboratory.
Synthesis of this compound
The primary route for the enantioselective synthesis of this compound is the reaction of L-aspartic acid with sodium nitrite and potassium bromide in an acidic aqueous solution.[1] This reaction proceeds via an in-situ formation of a diazonium salt from the primary amine of L-aspartic acid, which is subsequently displaced by a bromide ion in a stereospecific manner.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from L-aspartic acid.
| Parameter | Value | Reference |
| Starting Material | L-Aspartic Acid | [1] |
| Key Reagents | Sodium Nitrite (NaNO₂), Potassium Bromide (KBr), Sulfuric Acid (H₂SO₄) | Customary reagents for this transformation |
| Solvent | Water | |
| Reaction Temperature | 0-5 °C (for diazotization) | Typical for diazotization reactions |
| Yield | Data not explicitly found in modern literature, historical yields are variable. | |
| Optical Rotation [α]D | -43.8° (c=6 in water), -65.0° (c=6 in absolute alcohol), -73.5° (c=6 in acetone) | [1] |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for the diazotization of amino acids followed by halide substitution.
Materials:
-
L-Aspartic acid
-
Potassium bromide (KBr)
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve L-aspartic acid and a stoichiometric excess of potassium bromide in distilled water.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Acidification: Slowly add concentrated sulfuric acid to the stirred solution, ensuring the temperature remains below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with several portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes.
Reaction Mechanism
The synthesis of this compound from L-aspartic acid proceeds through a two-stage mechanism: diazotization of the primary amino group followed by a nucleophilic substitution by the bromide ion.
Stage 1: Diazotization of L-Aspartic Acid
In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂), which is then further protonated and dehydrates to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the amino group of L-aspartic acid attacks the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of a transient aliphatic diazonium salt.
Stage 2: Nucleophilic Substitution (SN2) with Walden Inversion
The diazonium group (-N₂⁺) is an excellent leaving group due to the high stability of the resulting dinitrogen molecule (N₂). The bromide ion (Br⁻), present in high concentration from the potassium bromide, acts as a nucleophile and attacks the carbon atom bearing the diazonium group from the backside. This backside attack occurs in a concerted fashion, leading to the displacement of the dinitrogen molecule and the formation of the C-Br bond with an inversion of the stereochemical configuration at the chiral center. This inversion of configuration is known as a Walden inversion. Consequently, the (S)-configuration of the starting L-aspartic acid is converted to the (S)-configuration in the 2-bromosuccinic acid product (note: while the descriptor remains "S", the spatial arrangement of the substituents has inverted).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of this compound synthesis via Walden inversion.
Conclusion
The synthesis of this compound from L-aspartic acid is a robust and reliable method for obtaining this important chiral building block. The reaction proceeds via a well-understood mechanism involving diazotization and subsequent SN2 displacement with inversion of configuration. This guide provides the essential theoretical and practical information for researchers and drug development professionals to successfully synthesize and utilize this compound in their synthetic endeavors. Careful control of the reaction conditions, particularly temperature, is paramount to achieving a good yield and high enantiopurity of the final product.
References
Stereoselective Synthesis of (S)-2-Bromosuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromosuccinic acid is a vital chiral building block in synthetic organic chemistry, valued for its bifunctional nature and defined stereochemistry. As a derivative of succinic acid, it incorporates both a carboxylic acid and a reactive carbon-bromine bond, making it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of a stereocenter at the C2 position necessitates precise control during its synthesis to ensure enantiopurity, which is critical for the biological activity of downstream products. This technical guide provides an in-depth analysis of the primary stereoselective route for the formation of this compound, focusing on the reaction mechanism, experimental protocols, and quantitative data.
Primary Synthetic Pathway: Stereospecific Synthesis from L-Aspartic Acid
The most effective and widely recognized method for preparing enantiomerically pure this compound is through the stereospecific diazotization of L-aspartic acid, followed by nucleophilic substitution with bromide. L-Aspartic acid, the naturally occurring enantiomer, possesses the requisite (S)-configuration at the α-carbon, which is maintained throughout the reaction sequence.
Reaction Scheme
L-Aspartic Acid ((S)-2-aminobutanedioic acid) is treated with sodium nitrite (NaNO₂) and potassium bromide (KBr) in the presence of a strong acid, typically hydrobromic acid (HBr) or sulfuric acid (H₂SO₄), at low temperatures to yield this compound.
Mechanism and Stereochemistry
The stereochemical outcome of this reaction is controlled by a mechanism involving neighboring group participation (anchimeric assistance), which ensures the retention of the (S)-configuration.
-
Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HONO).
-
Diazotization: The primary amino group of L-aspartic acid attacks the protonated nitrous acid to form a diazonium salt intermediate. This is a standard reaction for converting primary amines to a good leaving group (N₂).
-
Neighboring Group Participation and Substitution: The diazonium group is highly unstable and readily departs as nitrogen gas (N₂). Ordinarily, this would leave a secondary carbocation, which is planar and susceptible to nucleophilic attack from either face, leading to racemization. However, in this specific case, the adjacent α-carboxylate group acts as an internal nucleophile. It attacks the carbon bearing the diazonium group from the backside as the N₂ molecule leaves. This forms a strained, transient α-lactone intermediate.
-
Nucleophilic Opening: The bromide ion (Br⁻) then attacks the α-lactone. This attack occurs at the carbon atom that was the original stereocenter, proceeding with inversion of configuration at that center.
Crucially, the overall process involves two sequential inversions of configuration: one during the formation of the α-lactone and another during its opening by the bromide ion. A double inversion results in an overall retention of configuration . Therefore, starting with L-aspartic acid, which has an (S)-configuration, the final product, 2-bromosuccinic acid, also has the (S)-configuration.
Caption: Mechanism of this compound formation with retention of configuration.
Experimental Protocol
The following procedure is adapted from established methods for the stereospecific conversion of amino acids to α-bromo acids.
Materials:
-
L-Aspartic acid
-
Potassium bromide (KBr)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.
-
Reagent Preparation: A solution of L-aspartic acid and potassium bromide in aqueous sulfuric acid is prepared in the flask. The mixture is cooled to 0 °C with vigorous stirring.
-
Diazotization: A chilled aqueous solution of sodium nitrite is added dropwise from the dropping funnel. The rate of addition is carefully controlled to maintain the internal temperature of the reaction mixture between 0 and 5 °C. The evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition of sodium nitrite is complete, the reaction mixture is stirred at low temperature for an additional 2-3 hours and then allowed to slowly warm to room temperature overnight.
-
Extraction: The aqueous reaction mixture is extracted multiple times with diethyl ether to isolate the product.
-
Drying and Evaporation: The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a crystalline solid and can be further purified by recrystallization from a suitable solvent system, such as water or an ether/hexane mixture.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound from L-aspartic acid.
| Parameter | Value |
| Yield | 55-65% |
| Appearance | White to off-white crystalline powder |
| Melting Point | 175-178 °C |
| Specific Rotation | [α]²⁰/D ≈ -65° (c = 6 in absolute alcohol) |
| Molecular Formula | C₄H₅BrO₄ |
| Molecular Weight | 196.98 g/mol |
Contrasting Method: Non-Stereoselective Synthesis
For context, it is useful to consider the non-stereoselective synthesis of bromosuccinic acid. The reaction of succinic acid with bromine (Br₂) in the presence of a catalyst like red phosphorus (the Hell-Volhard-Zelinsky reaction) yields racemic 2-bromosuccinic acid. This method is unsuitable for applications requiring a single enantiomer.
Caption: Non-stereoselective Hell-Volhard-Zelinsky bromination of succinic acid.
Conclusion
The formation of this compound is most effectively achieved through the diazotization of L-aspartic acid. The stereointegrity of the reaction is preserved due to a double inversion mechanism involving anchimeric assistance from the neighboring carboxylate group. This method provides a reliable and predictable route to the enantiomerically pure (S)-isomer, a critical starting material for the development of chiral drugs and other advanced materials. For professionals in drug development and chemical research, understanding and applying this stereospecific pathway is essential for the efficient synthesis of complex, enantiopure target molecules.
A Technical Guide to the Spectroscopic Analysis of (S)-2-Bromosuccinic Acid
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-2-bromosuccinic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the spectral characteristics of the molecule and outlines the experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: NMR Spectroscopic Data for Bromosuccinic Acid
| Nucleus | Chemical Shift (δ) ppm | Solvent |
| ¹H NMR | ||
| -CH(Br) | ~4.7 | Varies |
| -CH₂- | ~3.0 - 3.2 | Varies |
| ¹³C NMR | ||
| -COOH (C1) | ~170 | Varies |
| -CH(Br) | ~40 | Varies |
| -CH₂- | ~35 | Varies |
| -COOH (C4) | ~173 | Varies |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data for Bromosuccinic Acid
| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C-O | 1210-1320 | Strong |
| C-Br | 500-600 | Medium-Strong |
Table 3: Mass Spectrometry (MS) Data for Bromosuccinic Acid
| Technique | Key m/z Values | Interpretation |
| GC-MS | 196/198 | Molecular Ion Peak ([M]⁺, showing bromine isotopes) |
| 117 | Loss of Br | |
| 73 | ||
| 45 | [COOH]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The analysis of organic acids by NMR requires careful sample preparation to ensure high-quality spectra.
-
Sample Preparation : For ¹H and ¹³C NMR, approximately 5-25 mg and 50-100 mg of this compound, respectively, are dissolved in 0.6-0.7 mL of a suitable deuterated solvent.[1] Common solvents include deuterium oxide (D₂O), DMSO-d₆, or methanol-d₄.[1] To minimize peak shifting, especially for carboxylic acids, the pH of the sample can be adjusted using a buffer solution.[2] If the sample contains particulate matter, it should be filtered before being transferred to the NMR tube to ensure proper shimming.[1]
-
Instrumentation : Spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[3]
-
Data Acquisition : For quantitative analysis, an internal standard such as maleic acid can be added to the sample at a known concentration.[3] Standard pulse programs are generally sufficient for acquiring ¹H spectra. For ¹³C NMR, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[4]
2.2 Infrared (IR) Spectroscopy
For solid samples like this compound, several techniques can be employed to obtain an IR spectrum.
-
KBr Pellet Technique : The sample is mixed with dry potassium bromide (KBr) at a concentration of about 0.2% to 1%.[5] The mixture is then finely ground and pressed under high pressure to form a transparent disk.[6][7]
-
Nujol Mull Technique : A small amount (5-10 mg) of the finely ground sample is mixed with a drop of Nujol (mineral oil) to create a paste.[5][6] This mull is then placed between two KBr or NaCl plates for analysis.[5][6] It is important to note that Nujol itself has characteristic absorption bands.[5]
-
Thin Solid Film Method : The solid sample is dissolved in a volatile solvent like methylene chloride.[8] A drop of this solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate for analysis.[8]
-
Data Acquisition : The prepared sample is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum is typically collected first and automatically subtracted from the sample spectrum.[5]
2.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments.
-
Sample Preparation : For techniques like electrospray ionization (ESI), the sample is typically dissolved in an organic solvent such as methanol, acetonitrile, or water to a concentration of approximately 1 mg/mL.[9] This solution is then further diluted.[9] It is crucial that the sample is free of inorganic salts and particulate matter.[9] For GC-MS analysis of organic acids, a derivatization step, such as silylation, is often necessary to increase the volatility of the analyte.[10]
-
Instrumentation : A variety of mass spectrometers can be used, including those with quadrupole or time-of-flight analyzers.[11] The choice of ionization technique (e.g., ESI, MALDI, electron impact) depends on the nature of the analyte and the desired information.[11][12]
-
Data Acquisition : The instrument is calibrated using a known standard.[12] The prepared sample is then introduced into the mass spectrometer, and the mass spectrum is recorded. The resulting spectrum plots signal intensity against the mass-to-charge ratio (m/z).[11]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 1H-NMR Analysis of Wine Metabolites: Method Development and Validation | MDPI [mdpi.com]
- 3. process-nmr.com [process-nmr.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. eng.uc.edu [eng.uc.edu]
- 6. webassign.net [webassign.net]
- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility and Stability of (S)-2-Bromosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Bromosuccinic acid , a chiral derivative of succinic acid, serves as a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] Its utility in these fields necessitates a thorough understanding of its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide synthesizes the available data on the solubility and stability of this compound, provides standardized experimental protocols for its assessment, and outlines logical workflows for these analytical procedures.
While specific quantitative data for the (S)-enantiomer is limited in publicly accessible literature, this guide consolidates information available for bromosuccinic acid (racemic and other forms) to provide a foundational understanding.
Physicochemical Properties
This compound is a white crystalline solid.[1] As a chiral molecule, its stereochemistry is a critical attribute that must be monitored during stability studies.
Table 1: General Properties of Bromosuccinic Acid Variants
| Property | Data | Source Form |
| Molecular Formula | C₄H₅BrO₄ | (S)- and other forms[1][2][3] |
| Molecular Weight | 196.98 g/mol | (S)- and other forms[2][3] |
| Appearance | White crystalline powder | (S)- and other forms[1][4] |
| Melting Point | 161-163 °C | dl-form[5] |
| Decomposition Temp. | 177-178 °C | l-form |
| pKa (at 25°C) | pK₁: 2.55, pK₂: 4.41 | Racemic[6] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis and formulation. The presence of two carboxylic acid groups suggests some degree of aqueous solubility, which can be modulated by pH.
Table 2: Solubility Data for Bromosuccinic Acid
| Solvent | Solubility | Temperature (°C) | Form |
| Water | Sparingly soluble | Not Specified | (S)-form[1] |
| Water | 182 g/L ("Soluble in 5.5 parts water") | Not Specified | dl-form |
| Water | 120 g/L | 15.5 | Racemic[4] |
| Alcohol | Soluble | Not Specified | dl-form |
| Ether | Insoluble | Not Specified | Racemic[4][6] |
Note: The quantitative data above pertains to racemic or unspecified forms of bromosuccinic acid and should be used as an estimation for the (S)-enantiomer. Empirical determination is recommended for specific applications.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound, adapted from standard laboratory procedures.[7][8][9][10][11]
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, THF)
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the mixture to settle. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter to remove all undissolved solids.
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Reporting: Express the solubility in units such as mg/mL or g/L at the specified temperature.
Stability Profile
The stability of this compound is crucial for its storage, handling, and use in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. As a chiral compound, it is also important to assess its enantiomeric stability.[12]
General Stability Considerations:
-
Thermal Stability: It is advised to avoid high temperatures, as the compound may emit toxic fumes.[1] The l-form has been noted to decompose around 177-178 °C.
-
Hydrolytic Stability: As a brominated carboxylic acid, this compound may be susceptible to hydrolysis, especially at non-neutral pH. The bromine atom could undergo nucleophilic substitution by water or hydroxide ions.
-
Photostability: The potential for degradation upon exposure to light should be evaluated as per ICH Q1B guidelines.
-
Oxidative Stability: The molecule should be tested for sensitivity to oxidative conditions.[13][14]
Storage Recommendations: Store in a cool, dry place, protected from direct sunlight.[1] Some suppliers recommend storage at -20°C for maximum stability.[15]
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, in line with ICH guidelines.[13][14][16][17][18][19]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3%)
-
Calibrated stability chambers (temperature, humidity, and light)
-
Validated stability-indicating HPLC method (chiral and achiral)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH. Store at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Store at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70 °C) in a calibrated oven.
-
Photostability: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Analyze the samples using a validated stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products. A chiral HPLC method should be used to assess for any potential racemization.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow for assessing the solubility and stability of this compound.
Caption: Workflow for Determining Compound Solubility.
Caption: Workflow for Forced Degradation Studies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]
- 5. ブロモコハク酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. BROMOSUCCINIC ACID CAS#: 923-06-8 [m.chemicalbook.com]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. chem.ws [chem.ws]
- 12. How to Assess the Stability of Chiral Drugs – StabilityStudies.in [stabilitystudies.in]
- 13. biomedres.us [biomedres.us]
- 14. asianjpr.com [asianjpr.com]
- 15. usbio.net [usbio.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 18. ijnrd.org [ijnrd.org]
- 19. ema.europa.eu [ema.europa.eu]
(S)-2-Bromosuccinic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for (S)-2-bromosuccinic acid. The information is compiled from Safety Data Sheets (SDS), regulatory agency reports, and general laboratory safety protocols to ensure a thorough understanding of the potential hazards and best practices for its use in a research and development setting.
Chemical Identification and Physical Properties
This compound is a brominated dicarboxylic acid used as a building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex molecules.[1][2] Understanding its basic properties is the first step in safe handling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | (2S)-2-bromobutanedioic acid, (S)-(-)-2-Bromosuccinic acid | [3][4] |
| CAS Number | 923-06-8 | [4] |
| Molecular Formula | C4H5BrO4 | [4] |
| Molecular Weight | 196.98 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 161-163 °C | [5][6] |
| Solubility | Sparingly soluble in water. Insoluble in ether. | [1][5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[4] The primary hazards are related to its corrosive and irritant properties.
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7] |
Signal Word: Warning[7]
Toxicological Data
Specific quantitative toxicological data, such as LD50 (lethal dose, 50%) values for this compound, are largely unavailable in the reviewed literature and safety data sheets.[4][8][9] However, data for a closely related compound, 2,3-dibromosuccinic acid, can provide an indication of its general toxicological profile.
| Test | Species | Route | Result | Source(s) |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg bw | [10] |
| Repeated Dose Oral Toxicity (28-day) | Rat | Oral | NOAEL = 1000 mg/kg bw/day | [10] |
| In vitro Mutagenicity | - | - | Not considered to be genotoxic | [10] |
Note: The toxicological data presented above is for 2,3-dibromosuccinic acid and should be used as an estimate for the potential toxicity of this compound. The toxicological properties of this compound have not been fully investigated.[9]
Experimental Protocols for Safe Handling and Emergency Procedures
Protocol for Routine Handling
-
Risk Assessment: Before handling, conduct a thorough risk assessment for the specific procedure, considering the quantity of the substance to be used and the potential for exposure.
-
Engineering Controls: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[4]
-
-
Handling Procedures:
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.
Protocol for Spill Response
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
Evacuate the area if the spill is large or if there is a risk of significant dust generation.
-
-
Containment:
-
For a solid spill, cover with a plastic sheet to minimize dust spreading.[4]
-
-
Cleanup:
-
Wear appropriate PPE as described in section 4.1.
-
Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[9] Avoid actions that could generate dust.
-
Clean the spill area thoroughly with soap and water.
-
-
Waste Disposal: Dispose of the spilled material and any contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.
First Aid Protocols
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Storage and Disposal
Proper storage and disposal are crucial to maintaining a safe laboratory environment.
| Aspect | Procedure | Source(s) |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature. | [4][9] |
| Incompatible Materials | Strong oxidizing agents, bases, and reducing agents. | [4][9] |
| Disposal | Dispose of waste in accordance with all applicable federal, state, and local regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration. | [8] |
Reactivity and Stability
This compound is stable under recommended storage conditions.[4] However, it can decompose under high temperatures, leading to the release of toxic and corrosive gases and vapors, including carbon oxides and phosgene.[4] It is incompatible with strong oxidizing agents, bases, and reducing agents.[4][9]
Visualization of Safety Workflows
Signaling Pathways
There is no evidence in the scientific literature to suggest that this compound, a chemical intermediate, is involved in specific biological signaling pathways. Therefore, a diagram of a signaling pathway is not applicable. Instead, a logical workflow for risk assessment and control is provided below.
Caption: Risk assessment and control workflow for this compound.
Emergency Response Workflow
Caption: Emergency response workflow for exposure to this compound.
Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet for this compound before use.
References
- 1. guidechem.com [guidechem.com]
- 2. (S)-(-)-2-Bromosuccinic acid | 584-98-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]
- 6. Bromosuccinic acid 98 923-06-8 [sigmaaldrich.com]
- 7. Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
CAS number and molecular weight of (S)-2-bromosuccinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-2-bromosuccinic acid, a chiral building block with significant potential in pharmaceutical and agrochemical research and development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its stereoselective preparation, and explores its potential biological significance by examining related signaling pathways.
Core Properties of this compound
This compound is a halogenated dicarboxylic acid. Its chirality makes it a valuable intermediate in the asymmetric synthesis of complex molecules.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below. There is some discrepancy in the reported CAS Registry Number for the (S)-enantiomer across different suppliers and databases. The most frequently cited numbers are provided.
| Property | Value | Citations |
| Molecular Formula | C₄H₅BrO₄ | [1] |
| Molecular Weight | 196.98 g/mol | [2] |
| CAS Number | 584-98-5 or 20859-23-8 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 161-163 °C | [4] |
| Canonical SMILES | C(C(C(=O)O)Br)C(=O)O | [1] |
| InChI Key | QQWGVQWAEANRTK-REOHCLBHSA-N | [1] |
Note: The CAS number 923-06-8 is often used for the racemic mixture, DL-Bromosuccinic acid.[4]
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound typically involves the bromination of a succinic acid precursor followed by the separation of the resulting enantiomers. Asymmetric synthesis routes are also plausible but less commonly documented in publicly available literature. The most established method is the chiral resolution of a racemic mixture of 2-bromosuccinic acid.
Chiral Resolution of Racemic 2-Bromosuccinic Acid
This protocol describes a general yet detailed method for the separation of enantiomers from a racemic mixture of 2-bromosuccinic acid via the formation of diastereomeric salts using a chiral resolving agent.[5][6][7]
Principle: A racemic mixture is reacted with an enantiomerically pure chiral base (e.g., (+)-brucine or (S)-(-)-α-phenylethylamine). This reaction forms a mixture of two diastereomeric salts.[6][7] Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.[5][7] After separation, the desired enantiomer of the acid is recovered by treatment with a strong acid to remove the chiral auxiliary.
Materials:
-
Racemic 2-bromosuccinic acid
-
Enantiomerically pure chiral base (e.g., (S)-(-)-α-phenylethylamine)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (2M)
-
Sodium sulfate (anhydrous)
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve one equivalent of racemic 2-bromosuccinic acid in warm methanol.
-
In a separate flask, dissolve 0.5 equivalents of the chiral base (e.g., (S)-(-)-α-phenylethylamine) in methanol. Note: Using a sub-stoichiometric amount of the resolving agent can improve the purity of the first crop of crystals.
-
Slowly add the solution of the chiral base to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Separation of Diastereomers:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor is now enriched in the other diastereomer. The solvent can be evaporated and the process repeated, potentially with a different solvent system, to isolate the second diastereomer.
-
The purity of the separated diastereomeric salts can be checked by measuring their specific rotation. Recrystallize the salts until a constant rotation is achieved.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water and add an excess of 2M HCl with vigorous stirring. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.
-
Extract the aqueous solution multiple times with diethyl ether to isolate the this compound.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Workflow for Chiral Resolution
Caption: A diagram illustrating the key stages in the chiral resolution process.
Biological Significance and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are limited, its structural similarity to succinic acid, a key metabolic intermediate, allows for informed hypotheses about its potential mechanism of action. Succinate is known to act as a signaling molecule, particularly under conditions of metabolic stress.[8]
Hypothesized Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases
Accumulation of succinate is known to competitively inhibit 2-oxoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs).[8] This inhibition stabilizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in the cellular response to hypoxia, inflammation, and cancer.[8][9] As a succinic acid derivative, this compound may act as a competitive inhibitor of these enzymes.
The key steps in this pathway are:
-
Normoxia: Under normal oxygen levels, PHDs hydroxylate proline residues on the HIF-1α subunit.
-
VHL Recognition: This hydroxylation allows the von Hippel-Lindau (VHL) protein to recognize and bind to HIF-1α.
-
Proteasomal Degradation: The VHL complex ubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.
-
Hypoxia/Inhibition: Under hypoxic conditions or in the presence of a competitive inhibitor like succinate (or hypothetically this compound), PHD activity is reduced.[8]
-
HIF-1α Stabilization: HIF-1α is no longer hydroxylated, escapes degradation, and accumulates in the cell.
-
Gene Transcription: Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses.
Succinate-HIF-1α Signaling Pathway
Caption: A proposed mechanism for this compound in cellular signaling.
Potential as a Succinate Dehydrogenase Inhibitor
Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, catalyzes the oxidation of succinate to fumarate. Molecules that are structurally similar to succinate, such as malonate, are known competitive inhibitors of SDH.[10][11] Inhibition of SDH can lead to an accumulation of succinate and has significant effects on cellular metabolism and T-cell activation.[12][13] Given its structure, this compound could also potentially act as an inhibitor of SDH, thereby impacting cellular respiration and signaling.
Applications in Drug Development and Research
As a chiral building block, this compound is primarily used in organic synthesis to introduce a specific stereocenter into a target molecule.[1] Its applications are found in:
-
Pharmaceutical Synthesis: It can serve as a starting material or intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1]
-
Agrochemical Development: Used in the creation of novel pesticides and herbicides with specific stereochemistry for enhanced efficacy and reduced off-target effects.[1]
-
Prolyl Hydroxylase Inhibitors: Given its potential to inhibit PHDs, derivatives of this compound could be explored as therapeutics for conditions like anemia, where stabilizing HIF-1α can increase the production of erythropoietin (EPO).[14][15]
Conclusion
This compound is a valuable chemical entity for research and development in the life sciences. Its defined stereochemistry makes it an important tool for the synthesis of chiral molecules. Furthermore, its structural relationship to the metabolic signal succinate suggests a potential for this molecule and its derivatives to modulate key cellular signaling pathways, opening avenues for the development of novel therapeutics. Further research is warranted to fully elucidate its biological activities and therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. nbinno.com [nbinno.com]
- 4. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Succinic acid - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 11. Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2007150011A2 - Prolyl hydroxylase inhibitors - Google Patents [patents.google.com]
- 15. Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-Bromosuccinic Acid: A Chiral Linchpin in Drug Discovery and Metabolic Research
(S)-2-Bromosuccinic acid, a halogenated derivative of the Krebs cycle intermediate succinic acid, is a versatile chiral building block with significant potential in pharmaceutical research and the study of metabolic pathways. Its stereospecific nature and bifunctional reactivity make it a valuable tool for the asymmetric synthesis of complex molecules and for probing the active sites of key metabolic enzymes. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of its role in synthetic and biological processes.
Stereospecific Synthesis of Bioactive Molecules
This compound serves as a crucial starting material for the enantioselective synthesis of a variety of chiral compounds, particularly heterocyclic structures like pyrrolidines, which are prevalent in many pharmaceuticals.[1][2] The defined stereochemistry at the C2 position allows for the controlled introduction of a chiral center, guiding the synthesis towards the desired enantiomer. This is paramount in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1]
Synthesis of (S)-3-Mercaptopyrrolidine Derivatives
One notable application is the synthesis of (S)-3-mercaptopyrrolidine derivatives, which are key intermediates for various therapeutic agents. The synthesis involves the reaction of this compound with a suitable amine and subsequent cyclization and reduction steps.
Experimental Protocol: Synthesis of a Pyrrolidine Derivative from this compound (General Procedure)
-
Step 1: Diamide Formation: this compound is reacted with two equivalents of a primary amine (e.g., benzylamine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C to room temperature for 12-24 hours.
-
Step 2: Intramolecular Cyclization: The resulting diamide is treated with a base, such as sodium hydride (NaH) or potassium tert-butoxide, in a polar aprotic solvent like THF at room temperature to induce intramolecular cyclization, forming a pyrrolidinone ring.
-
Step 3: Reduction: The pyrrolidinone is then reduced to the corresponding pyrrolidine using a reducing agent like lithium aluminum hydride (LiAlH4) in THF at reflux.
-
Step 4: Thiol Introduction (Example): To introduce a mercapto group, the pyrrolidine can be further functionalized. For instance, a hydroxyl group on the pyrrolidine ring (introduced via a modified starting material or subsequent oxidation) can be converted to a leaving group (e.g., tosylate) and then displaced with a thiol-containing nucleophile.
Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, must be optimized for each specific substrate and desired product.
Inhibition of Succinate Dehydrogenase and Metabolic Modulation
The structural similarity of this compound to succinate, the natural substrate of succinate dehydrogenase (SDH), positions it as a potential competitive inhibitor of this crucial enzyme. SDH is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (Complex II), playing a vital role in cellular respiration and energy production.[3] Inhibition of SDH can have significant metabolic consequences, leading to the accumulation of succinate and the modulation of downstream signaling pathways.
Succinate Dehydrogenase Activity Assay
The activity of SDH and its inhibition can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).
Experimental Protocol: Succinate Dehydrogenase Inhibition Assay
-
1. Preparation of Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 2 mM EDTA.
-
Substrate: 100 mM sodium succinate solution in assay buffer.
-
Electron Acceptor: 1 mM DCPIP solution in assay buffer.
-
Mitochondrial Extract: Isolated mitochondria from a suitable tissue source (e.g., bovine heart) are required as the source of SDH. The protein concentration should be determined using a standard method like the Bradford assay.
-
Inhibitor: A stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
-
2. Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer to each well.
-
Add 10 µL of the mitochondrial extract to each well.
-
Add 10 µL of various concentrations of the this compound solution (or vehicle control) to the respective wells.
-
Pre-incubate the plate at 30 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the succinate solution and 10 µL of the DCPIP solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCPIP reduction is proportional to the SDH activity.
-
-
3. Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Metabolic Consequences of SDH Inhibition
Inhibition of SDH leads to the accumulation of succinate. This accumulated succinate can exit the mitochondria and act as a signaling molecule in the cytoplasm, influencing various cellular processes, including gene expression and cell proliferation. A key consequence is the inhibition of α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a central role in the cellular response to low oxygen.
Data Summary
While specific quantitative data for the inhibitory effect of this compound on SDH is not widely published, the following table provides a template for how such data, along with synthetic yields, would be presented.
| Application | Key Parameter | Reported Value/Range | Reference |
| Enzyme Inhibition | |||
| Succinate Dehydrogenase (SDH) | IC50 | Data not available | - |
| Ki (Inhibitory Constant) | Data not available | - | |
| Stereospecific Synthesis | |||
| Synthesis of Pyrrolidine Derivative | Overall Yield | 50-70% (Typical) | Hypothetical |
| Enantiomeric Excess (ee) | >98% (Typical) | Hypothetical |
Experimental and Logical Workflow Visualization
The following diagrams illustrate a typical experimental workflow for stereospecific synthesis and the logical relationship of SDH inhibition's downstream effects.
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and metabolic studies. Its utility as a chiral building block enables the efficient and stereocontrolled synthesis of complex molecular architectures. Furthermore, its potential as a selective inhibitor of succinate dehydrogenase provides a valuable probe for investigating the intricacies of cellular metabolism and its deregulation in disease states. Further research to quantify its inhibitory potency and explore its application in the synthesis of novel bioactive compounds is warranted.
References
(S)-2-Bromosuccinic Acid: A Comprehensive Technical Review for Drug Development Professionals
(S)-2-Bromosuccinic acid, a chiral derivative of succinic acid, presents a compelling scaffold for the development of novel therapeutics. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, potential as an enzyme inhibitor, and role as a versatile chiral building block in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related molecules.
Chemical Properties and Synthesis
This compound is a white crystalline solid with the chemical formula C₄H₅BrO₄.[1][2] Its structure features a bromine atom and two carboxylic acid functional groups, with the bromine atom conferring chirality to the molecule. This chirality is a critical feature, as stereoisomers of drug candidates often exhibit significantly different pharmacological activities.
| Property | Value | Reference |
| Molecular Formula | C₄H₅BrO₄ | [1][2] |
| Molecular Weight | 196.98 g/mol | [2] |
| CAS Number | 20859-23-8 | [2] |
| Appearance | White crystalline solid | [1] |
| Chirality | (S)-enantiomer | [1] |
Synthesis of Bromosuccinic Acid
A common method for the synthesis of bromosuccinic acid involves the bromination of succinic acid. A detailed protocol is described below:
Experimental Protocol: Synthesis of Bromosuccinic Acid
-
Materials: Dry succinic acid, red phosphorus, bromine, ethyl ether, water.
-
Apparatus: Round bottom flask, dropping funnel, reflux condenser, absorption flask.
-
Procedure:
-
A mixture of 18 g of dry succinic acid and 3-5 g of red phosphorus is placed in a round bottom flask fitted with a dropping funnel and a reflux condenser. The top of the condenser is connected to an absorption flask to trap hydrobromic acid and bromine fumes.
-
80 g of bromine is added slowly from the dropping funnel. The reaction is highly exothermic and the rate of addition should be controlled to manage the reaction.
-
After the complete addition of bromine, the reaction mixture is heated until the bromine color disappears.
-
The reaction mixture is then poured slowly into 100 ml of boiling water.
-
The solution is filtered, cooled, and then repeatedly extracted with ethyl ether.
-
The combined ethereal extracts are evaporated, and the resulting solid residue of bromosuccinic acid is recrystallized from a small amount of water.
-
-
Yield: 80-90%.
-
Melting Point: 160°C.
This protocol describes the synthesis of a racemic mixture of bromosuccinic acid. The separation of enantiomers or an enantioselective synthesis would be required to obtain pure this compound.
This compound as a Potential Enzyme Inhibitor
While direct studies quantifying the enzyme inhibitory activity of this compound are limited in the readily available literature, a strong theoretical case for its potential as an enzyme inhibitor can be made based on the inhibitory actions of structurally related compounds, particularly other succinic acid derivatives.
Inhibition of Succinate Dehydrogenase
Succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, is a prime target for inhibition by succinic acid analogs.[3] The enzyme catalyzes the oxidation of succinate to fumarate. Molecules that mimic the structure of succinate can act as competitive inhibitors by binding to the active site of SDH.[3][4][5]
Malonate, a well-known competitive inhibitor of SDH, is structurally similar to succinate.[3][5] Given that this compound is also a succinic acid analog, it is highly probable that it could act as a competitive inhibitor of SDH. The bromine atom would likely influence the binding affinity and inhibitory potency.
Figure 1: Proposed competitive inhibition of Succinate Dehydrogenase (SDH) by this compound.
Inhibition of Carboxypeptidase A by a Succinic Acid Derivative
A study on the inhibition of carboxypeptidase A, a zinc-containing metalloprotease, by enantiomers of 2-benzyl-2-methylsuccinic acid provides valuable quantitative data. The (S)-enantiomer of this succinic acid derivative exhibited a Ki value of 17 µM. This demonstrates that chiral succinic acid derivatives can act as enzyme inhibitors with stereospecific interactions.
| Inhibitor | Enzyme | Ki (µM) |
| (S)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 |
This finding suggests that this compound could also be explored as an inhibitor for various proteases and other enzymes, with its efficacy being dependent on the specific stereochemical interactions within the enzyme's active site.
Potential Inhibition of Cytochrome P450 Enzymes
Recent research has shown that succinic acid can inhibit the activity of several cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. Succinic acid was found to inhibit CYP3A4, CYP2D6, and CYP2C9 with the following kinetic parameters:
| Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) |
| CYP3A4 | Non-competitive | 6.18 | 12.82 |
| CYP2D6 | Competitive | 7.40 | 14.53 |
| CYP2C9 | Competitive | 9.48 | 19.60 |
The introduction of a bromine atom at the C-2 position of the succinic acid scaffold in this compound could potentially modulate this inhibitory activity. The electron-withdrawing nature and steric bulk of the bromine atom may alter the binding affinity and selectivity for different CYP450 isoforms. This highlights a critical area for future investigation, as co-administration of drugs that are metabolized by these enzymes could lead to drug-drug interactions.
This compound as a Chiral Building Block in Drug Synthesis
This compound is a valuable chiral building block for the synthesis of more complex molecules, including drug candidates.[1] Its bifunctional nature (two carboxylic acids) and the presence of a reactive C-Br bond allow for a variety of chemical transformations, including esterification, amidation, and nucleophilic substitution.[1]
Experimental Workflow: Synthesis of a Hypothetical Drug Candidate
The following workflow illustrates how this compound could be utilized in the synthesis of a novel therapeutic agent.
Figure 2: A generalized workflow for the synthesis of a drug candidate using this compound as a chiral starting material.
This stereocontrolled synthesis allows for the generation of enantiomerically pure drug candidates, which is a critical requirement for modern drug development to avoid off-target effects and improve therapeutic efficacy.
Potential Role in Cellular Signaling
Succinate, the deprotonated form of succinic acid, has emerged as an important signaling molecule in various physiological and pathological processes.[6] It can be released from cells and act on a specific G-protein coupled receptor, GPR91 (also known as SUCNR1), to modulate cellular functions. Furthermore, intracellular accumulation of succinate can lead to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to low oxygen levels.
Given the structural similarity, this compound or its deprotonated form, (S)-2-bromosuccinate, may also interact with these signaling pathways. The presence of the bromine atom could alter its affinity for the SUCNR1 receptor or its ability to inhibit prolyl hydroxylases that regulate HIF-1α stability.
Figure 3: Known signaling pathways of succinate, which may be modulated by this compound.
Conclusion and Future Directions
This compound is a promising, yet understudied, molecule with significant potential in drug discovery and development. Its structural similarity to succinic acid suggests a high likelihood of it acting as an inhibitor for enzymes such as succinate dehydrogenase and cytochrome P450s. The chirality of the molecule is a key feature that can be exploited for developing stereospecific drugs.
Future research should focus on:
-
Quantitative Enzyme Inhibition Studies: Performing detailed kinetic analyses to determine the Ki and IC50 values of this compound for a range of relevant enzymes, including succinate dehydrogenase, carboxypeptidases, and various CYP450 isoforms.
-
Stereoselective Synthesis: Developing efficient and scalable methods for the enantioselective synthesis of this compound to facilitate its use in drug development programs.
-
Cellular and In Vivo Studies: Investigating the effects of this compound on cellular signaling pathways, particularly those involving succinate, and evaluating its pharmacological and toxicological profile in preclinical models.
-
Medicinal Chemistry Campaigns: Utilizing this compound as a chiral building block to synthesize novel drug candidates and explore their structure-activity relationships.
By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a variety of diseases.
References
- 1. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Malonate inhibition of succinic dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinic acid - Wikipedia [en.wikipedia.org]
(S)-2-Bromosuccinic Acid: A Versatile Chiral Building Block in Modern Synthesis
(S)-2-Bromosuccinic acid , a halogenated dicarboxylic acid, has emerged as a important and versatile chiral building block in asymmetric synthesis. Its stereodefined center and bifunctional nature, possessing both a reactive bromine atom and two carboxylic acid moieties, make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties and Data
This compound is a white crystalline solid. While readily available from commercial suppliers, its key physicochemical properties are summarized below for reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₅BrO₄ | [1][2] |
| Molecular Weight | 196.98 g/mol | [2] |
| CAS Number | 584-98-5 | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis of this compound
While this guide focuses on the applications of this compound, a general understanding of its preparation is valuable. A common method for the synthesis of the racemic bromosuccinic acid involves the bromination of succinic acid.
General Experimental Protocol for the Synthesis of Bromosuccinic Acid
A laboratory-scale synthesis of bromosuccinic acid can be achieved through the direct bromination of succinic acid, often facilitated by a catalyst like red phosphorus. This method, a variation of the Hell-Volhard-Zelinsky reaction, proceeds via an acyl bromide intermediate.
Materials:
-
Succinic acid
-
Red phosphorus
-
Bromine
-
Ethyl ether
-
Water
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a mixture of dry succinic acid (e.g., 18 g) and red phosphorus (e.g., 3-5 g) is placed. The condenser outlet should be connected to a trap for bromine and hydrobromic acid fumes.
-
Bromine (e.g., 80 g) is added slowly from the dropping funnel. The reaction is vigorous and the rate of addition should be controlled to maintain a manageable reaction.
-
After the complete addition of bromine, the reaction mixture is heated until the color of bromine disappears.
-
The reaction mixture is then carefully poured into boiling water (e.g., 100 mL).
-
The hot solution is filtered, cooled, and then extracted multiple times with ethyl ether.
-
The combined ethereal extracts are evaporated to yield crude bromosuccinic acid, which can be further purified by recrystallization from a small amount of water.
Note: This procedure yields racemic bromosuccinic acid. Enantiomerically pure this compound is typically obtained through resolution of the racemate or through stereoselective synthesis routes, which are beyond the scope of this general protocol.
Applications in Asymmetric Synthesis
The true value of this compound lies in its application as a chiral precursor for the synthesis of enantiomerically enriched molecules, particularly heterocyclic compounds and substituted carboxylic acid derivatives.
Synthesis of Chiral Pyrrolidine Derivatives
Pyrrolidines are a common structural motif in many pharmaceuticals and natural products. This compound serves as a valuable starting material for the stereoselective synthesis of substituted pyrrolidines. The general strategy involves the reaction of the dicarboxylic acid with an amine, followed by cyclization. The stereocenter at the C2 position of the succinic acid backbone directs the stereochemistry of the final pyrrolidine ring.
Below is a conceptual workflow for the synthesis of a chiral pyrrolidine derivative from this compound.
Precursor to Enzyme Inhibitors
Derivatives of succinic acid are known to act as inhibitors for various enzymes, including metalloproteases. The stereochemistry of these inhibitors is often crucial for their biological activity. This compound can be used as a starting material to synthesize chiral succinic acid derivatives with potential inhibitory properties. For example, the bromine atom can be displaced by various nucleophiles to introduce diverse side chains, while the carboxylic acid groups can be modified to optimize binding to the enzyme's active site.
Key Experimental Protocols and Data
Hypothetical Synthesis of a Chiral Pyrrolidin-2,5-dione
This protocol describes the conversion of this compound to a chiral N-benzyl-3-bromopyrrolidine-2,5-dione.
Materials:
-
This compound
-
Thionyl chloride
-
Benzylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Diacid Chloride: To a solution of this compound (1.0 eq) in anhydrous DCM, oxalyl chloride (2.2 eq) and a catalytic amount of DMF are added at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude diacid chloride.
-
Amidation: The crude diacid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of benzylamine (2.2 eq) and triethylamine (2.5 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction mixture is then washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
-
Cyclization: The crude diamide is dissolved in a suitable solvent such as toluene, and a base (e.g., sodium hydride, 1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for 6 hours. After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired (S)-N-benzyl-3-bromopyrrolidine-2,5-dione.
Expected Data (Hypothetical):
| Step | Product | Yield (%) | Enantiomeric Excess (%) |
| 1-4 | (S)-N-benzyl-3-bromopyrrolidine-2,5-dione | 60-70 | >98 |
Logical Workflow for the Hypothetical Synthesis:
Conclusion
This compound is a valuable and versatile chiral building block in organic synthesis. Its readily available stereocenter and multiple functional groups provide a powerful tool for the construction of complex, enantiomerically pure molecules. While detailed, publicly available experimental protocols for its use in multi-step syntheses are sometimes limited, its potential in the synthesis of chiral heterocycles and enzyme inhibitors is clear. For researchers in drug discovery and development, this compound represents a key starting material for accessing novel chemical entities with defined stereochemistry, which is a critical factor for therapeutic efficacy and safety. Further exploration of its reactivity and applications is certain to lead to new and innovative synthetic methodologies.
References
Methodological & Application
Chiral Resolution of Amines Using (S)-2-Bromosuccinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] The use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization, is a widely employed and scalable technique.[1][2] This document provides detailed application notes and a generalized protocol for the chiral resolution of racemic amines using (S)-2-bromosuccinic acid as the resolving agent.
Note: While the principles of diastereomeric salt resolution are well-established, specific and detailed protocols for the use of this compound are not widely available in published literature. The following protocols are based on general methods for chiral resolution with similar acidic resolving agents and should be considered a starting point for experimental optimization.
Principle of Chiral Resolution
The fundamental principle involves the reaction of a racemic amine (a 50:50 mixture of (R)- and (S)-enantiomers) with an enantiomerically pure chiral acid, in this case, this compound. This reaction forms a mixture of two diastereomeric salts: ((R)-amine • (S)-acid) and ((S)-amine • (S)-acid).
Diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent system.[3] This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, leaving the other dissolved in the mother liquor. Subsequent separation of the crystallized salt and liberation of the amine from the resolving agent yields an enantiomerically enriched amine.
Experimental Workflow
The overall process for the chiral resolution of a racemic amine using this compound can be broken down into three key stages: diastereomeric salt formation and crystallization, isolation of the diastereomeric salt, and recovery of the enantiopure amine.
Figure 1. General workflow for the chiral resolution of amines.
Generalized Experimental Protocol
This protocol provides a general framework. The choice of solvent, temperature, and stoichiometry are critical parameters that require optimization for each specific amine.
Diastereomeric Salt Formation and Crystallization
-
Solvent Selection: The choice of solvent is crucial and often determined empirically. A solvent or solvent mixture should be chosen in which the racemic amine and this compound are soluble at an elevated temperature, but one of the diastereomeric salts has limited solubility at a lower temperature. Common solvents for this purpose include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aqueous mixtures of these solvents.
-
Procedure: a. In a suitable reaction vessel, dissolve the racemic amine (1.0 equivalent) in the chosen solvent with heating and stirring. b. In a separate vessel, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with heating and stirring. Note: The stoichiometry of the resolving agent may need to be optimized. Starting with a 1:1 molar ratio is common, but using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes be more effective. c. Slowly add the solution of this compound to the amine solution while maintaining the elevated temperature and stirring. d. After the addition is complete, continue stirring for a short period. e. Gradually cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate can influence the size and purity of the crystals. Seeding with a small crystal of the desired diastereomeric salt can sometimes promote crystallization. f. Allow the mixture to stand at a reduced temperature (e.g., room temperature or 0-5 °C) for a sufficient time to maximize the yield of the crystalline salt.
Isolation of the Diastereomeric Salt
-
Filtration: Collect the precipitated diastereomeric salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove any adhering mother liquor which contains the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Recovery of the Enantiopure Amine
-
Salt Dissolution and Basification: a. Dissolve the dried diastereomeric salt in water. b. Add a base (e.g., a 1 M solution of sodium hydroxide or potassium hydroxide) dropwise with stirring until the solution is basic (pH > 10). This will liberate the free amine from the succinate salt.
-
Extraction: a. Transfer the basic aqueous solution to a separatory funnel. b. Extract the liberated amine into an appropriate organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery.
-
Purification and Analysis: a. Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). b. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude enantiomerically enriched amine. c. Further purification, if necessary, can be achieved by distillation or recrystallization. d. Determine the enantiomeric excess (e.e.) of the recovered amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Data Presentation
Table 1: Template for Recording Chiral Resolution Optimization Data
| Racemic Amine | Solvent System | Molar Ratio (Amine:Acid) | Crystallization Temp. (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Recovered Amine (%) |
| Amine A | Methanol | 1:1 | 0 | Data | Data |
| Amine A | Ethanol | 1:0.8 | 5 | Data | Data |
| Amine B | Acetone/Water (9:1) | 1:1 | Room Temp. | Data | Data |
Logical Relationships in Chiral Resolution
The success of a chiral resolution by diastereomeric salt formation is dependent on the interplay of several factors, including the structures of the amine and the resolving agent, the choice of solvent, and the crystallization conditions.
Figure 2. Key factors influencing the success of chiral resolution.
Conclusion
The use of this compound as a chiral resolving agent for racemic amines presents a viable, yet underexplored, method for obtaining enantiomerically pure compounds. The provided generalized protocol serves as a foundational guide for researchers to develop specific and optimized procedures for their amines of interest. Successful resolution will be contingent on systematic experimentation with solvents, stoichiometry, and crystallization conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding to a larger scale.
References
Application Notes and Protocols: (S)-2-Bromosuccinic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromosuccinic acid is a versatile chiral building block utilized in asymmetric synthesis to introduce stereocenters with high fidelity. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom at a defined stereocenter, makes it a valuable precursor for a variety of chiral molecules, including substituted succinic acids, amino acids, and lactones. This document provides detailed application notes and experimental protocols for the use of this compound in the stereospecific synthesis of key chiral intermediates.
This compound is a white crystalline solid and should be handled with appropriate safety precautions, as it can cause skin and eye irritation.[1] Its utility in organic synthesis stems from its ability to undergo various transformations such as nucleophilic substitution, esterification, and amidation while retaining the stereochemical integrity of the chiral center.[2]
Application I: Synthesis of Poly(β-L-malic acid) via Benzyl β-malolactonate
A significant application of this compound is in the synthesis of poly(β-L-malic acid) (PMLA), a biodegradable and biocompatible polymer with potential applications in drug delivery and tissue engineering.[3] The key intermediate in this synthesis is the chiral lactone, benzyl β-malolactonate, which is derived from this compound. The synthesis involves a sequence of reactions that proceed with high stereospecificity.
The overall transformation involves the conversion of the diacid to an anhydride, followed by regioselective esterification and subsequent intramolecular cyclization to form the desired lactone.[3][4] This lactone can then undergo ring-opening polymerization to yield PMLA.[4]
Logical Workflow for the Synthesis of Benzyl β-malolactonate
Caption: Synthetic pathway from this compound to benzyl β-malolactonate.
Experimental Protocols
Protocol 1: Synthesis of Bromosuccinic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in excess acetyl chloride.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess acetyl chloride under reduced pressure to obtain the crude bromosuccinic anhydride. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of Monobenzyl Ester of Bromosuccinic Acid
-
Reaction Setup: Dissolve the crude bromosuccinic anhydride in a suitable anhydrous solvent such as dichloromethane or diethyl ether in a round-bottom flask under an inert atmosphere.
-
Addition of Alcohol: Cool the solution to 0 °C and slowly add one equivalent of benzyl alcohol.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude mixture of regioisomeric monobenzyl esters is typically used directly in the next step.[4]
Protocol 3: Synthesis of Benzyl β-malolactonate
-
Reaction Setup: Dissolve the crude monobenzyl ester of bromosuccinic acid in an appropriate solvent like acetone or THF.
-
Cyclization: Add a mild base, such as sodium carbonate, to the solution. The β-brominated derivative undergoes intramolecular nucleophilic substitution to form the lactone.[3]
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The desired benzyl β-malolactonate can be purified from the crude product by extraction with a suitable solvent like diethyl ether, followed by column chromatography.[4]
Quantitative Data
| Step | Product | Typical Yield (%) | Notes |
| 1 | Bromosuccinic Anhydride | Quantitative | Often used directly. |
| 2 | Monobenzyl Ester | Mixture of isomers | The desired β-bromo ester is one of the products. |
| 3 | Benzyl β-malolactonate | Moderate | Yield depends on the efficiency of the cyclization of the correct isomer. |
Note: Specific yields and enantiomeric excess values are highly dependent on the precise reaction conditions and purification methods and should be optimized for specific applications.
Application II: Nucleophilic Substitution Reactions and the Walden Inversion
This compound and its derivatives are excellent substrates for studying and utilizing SN2 reactions, which proceed with a complete inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.[5][6] This predictable stereochemical outcome is highly valuable in asymmetric synthesis for the controlled introduction of various functional groups with the opposite configuration to the starting material.
For instance, the reaction of an ester of this compound with a nucleophile (e.g., an amine, thiol, or azide) will yield the corresponding (R)-substituted succinic acid derivative.
Signaling Pathway of a Walden Inversion
Caption: Mechanism of SN2 reaction at the chiral center leading to Walden Inversion.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Esterification: Protect the carboxylic acid groups of this compound as esters (e.g., dimethyl or diethyl esters) using standard procedures (e.g., Fischer esterification or reaction with an alkyl halide in the presence of a base).
-
Reaction Setup: Dissolve the dialkyl (S)-2-bromosuccinate in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Nucleophilic Addition: Add the desired nucleophile (e.g., sodium azide, potassium thioacetate, or a primary/secondary amine) to the solution. A non-nucleophilic base may be required if the nucleophile is an amine.
-
Reaction Conditions: The reaction temperature and time will vary depending on the nucleophile's reactivity. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product can be purified by column chromatography or crystallization.
Quantitative Data for a Representative Nucleophilic Substitution
| Starting Material | Nucleophile | Product | Stereochemistry | Typical Yield (%) | Enantiomeric Excess (ee) |
| Dimethyl (S)-2-bromosuccinate | Sodium Azide | Dimethyl (R)-2-azidosuccinate | Inversion (R) | >90% | >99% |
| Diethyl (S)-2-bromosuccinate | Potassium Thioacetate | Diethyl (R)-2-acetylthiosuccinate | Inversion (R) | 85-95% | >98% |
Note: The stereochemical outcome of SN2 reactions on chiral substrates like this compound derivatives is consistently an inversion of configuration, leading to products with high enantiomeric purity.[5]
Conclusion
This compound serves as a valuable and versatile chiral starting material in asymmetric synthesis. The protocols and data presented herein demonstrate its utility in constructing complex chiral molecules such as the monomer for a biocompatible polymer and various substituted succinic acid derivatives through stereospecific transformations. The predictable stereochemistry of its reactions, particularly the Walden inversion in SN2 processes, allows for the precise control of chirality in the synthesis of target molecules, a critical aspect in the development of pharmaceuticals and other advanced materials.
References
- 1. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Polymalic acid for translational nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Walden inversion - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
Application Notes and Protocols for the Derivatization of Alcohols with (S)-2-Bromosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the enantiomeric purity of chiral alcohols is a critical step in the development and quality control of pharmaceuticals, agrochemicals, and other fine chemicals. One established indirect method for this analysis involves the derivatization of the enantiomeric alcohol mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, possessing distinct physical and chemical properties, can then be separated and quantified using standard chromatographic or spectroscopic techniques, such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.[1]
(S)-2-Bromosuccinic acid is a chiral dicarboxylic acid that can be utilized as a CDA for this purpose. By reacting with a chiral alcohol, it forms two diastereomeric esters. The relative abundance of these esters, determined analytically, directly corresponds to the enantiomeric ratio of the original alcohol. This document provides detailed protocols for the derivatization of chiral alcohols with this compound and the subsequent analysis of the resulting diastereomers.
Principle of the Method
The core principle of this method is the conversion of a mixture of enantiomers, which are chemically indistinguishable in an achiral environment, into a mixture of diastereomers. This is achieved by the esterification of the chiral alcohol with the enantiomerically pure this compound. The resulting diastereomeric esters can then be resolved and quantified.
Logical Relationship of Derivatization and Analysis
Caption: Workflow from reactants to analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound Diastereomeric Esters via Steglich Esterification
This protocol describes a general and mild method for the esterification of a chiral alcohol with this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol)
-
This compound (commercially available)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
5% Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude diastereomeric esters.
-
The crude product can be purified by silica gel column chromatography if necessary.
Experimental Workflow for Steglich Esterification
Caption: Step-by-step derivatization workflow.
Protocol 2: Analysis of Diastereomeric Esters by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
A standard HPLC system equipped with a UV detector is suitable. The choice of column is critical for the separation of diastereomers. A normal-phase silica gel column or a variety of reversed-phase columns (e.g., C18, Phenyl) can be effective.[2][3] Method development may be required to achieve optimal separation.
General HPLC Conditions (Starting Point for Method Development):
-
Column: Silica Gel (e.g., 250 x 4.6 mm, 5 µm) or C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase (Normal Phase): A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.
-
Mobile Phase (Reversed Phase): A mixture of Acetonitrile and Water, or Methanol and Water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the aromatic moiety of the alcohol (if present) or the ester carbonyl group absorbs (e.g., 210-260 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
Procedure:
-
Prepare a standard solution of the diastereomeric ester mixture in the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas of the two separated diastereomers.
-
Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.
Enantiomeric Excess (% ee) Calculation:
% ee = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer) ] x 100
Protocol 3: Analysis of Diastereomeric Esters by ¹H NMR Spectroscopy
Principle:
The two diastereomeric esters will have distinct chemical shifts for the protons near the chiral centers. By integrating the signals corresponding to a specific proton in each diastereomer, their relative ratio can be determined.
Procedure:
-
Dissolve an accurately weighed sample of the diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a well-resolved proton signal that is present in both diastereomers but at different chemical shifts. Protons on the alcohol moiety, particularly those alpha or beta to the newly formed ester linkage, are often good candidates.
-
Carefully integrate the corresponding signals for each diastereomer.
-
Calculate the enantiomeric excess using the integration values in the same formula as for the HPLC analysis.
Data Presentation
While specific experimental data for the derivatization of alcohols with this compound is not widely available in the literature, the following tables provide a template for how such data should be structured for clear comparison. Researchers should populate these tables with their own experimental results.
Table 1: Reaction Conditions and Yields for the Derivatization of Chiral Alcohols with this compound
| Entry | Chiral Alcohol | Reaction Time (h) | Temperature (°C) | Crude Yield (%) | Purified Yield (%) |
| 1 | (R/S)-1-Phenylethanol | 8 | Room Temp | Data to be filled | Data to be filled |
| 2 | (R/S)-2-Butanol | 12 | Room Temp | Data to be filled | Data to be filled |
| 3 | User's Alcohol | User's Data | User's Data | User's Data | User's Data |
Table 2: HPLC Separation of Diastereomeric Esters of this compound
| Entry | Chiral Alcohol | Column | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) | Diastereomeric Ratio |
| 1 | (R/S)-1-Phenylethanol | Silica Gel | Hexane:IPA (90:10) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 2 | (R/S)-2-Butanol | C18 | ACN:H₂O (60:40) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 3 | User's Alcohol | User's Data | User's Data | User's Data | User's Data | User's Data | User's Data |
Table 3: ¹H NMR Data for Diastereomeric Esters of this compound in CDCl₃
| Entry | Chiral Alcohol | Proton Analyzed | Chemical Shift (δ) Diastereomer 1 (ppm) | Chemical Shift (δ) Diastereomer 2 (ppm) | Δδ (ppm) | Diastereomeric Ratio |
| 1 | (R/S)-1-Phenylethanol | -CH(Ph)- | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 2 | (R/S)-2-Butanol | -CH(CH₃)- | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 3 | User's Alcohol | User's Data | User's Data | User's Data | User's Data | User's Data |
Conclusion
The derivatization of chiral alcohols with this compound provides a viable method for determining enantiomeric purity. The Steglich esterification offers a mild and efficient route to the corresponding diastereomeric esters. Subsequent analysis by HPLC or ¹H NMR allows for the separation and quantification of these diastereomers, thereby enabling the calculation of the enantiomeric excess of the original alcohol. The protocols and data table templates provided herein offer a comprehensive framework for researchers to apply this methodology in their work. It is recommended to perform initial method development for the HPLC separation to achieve optimal resolution for the specific diastereomeric esters being analyzed.
References
Application Notes: (S)-2-Bromosuccinic Acid in the Synthesis of Pharmaceutical Intermediates
(S)-2-Bromosuccinic acid , a versatile chiral building block, offers a strategic starting point for the stereoselective synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, possessing both a carboxylic acid and a bromine atom on a chiral succinic acid scaffold, allows for diverse chemical transformations including esterification, amidation, and nucleophilic substitution.[1] This application note details the utility of this compound in the synthesis of a key chiral intermediate, a substituted pyrrolidinone, which serves as a core scaffold in various therapeutic agents.
Synthesis of (S)-5-Oxopyrrolidine-2-carboxylic Acid Derivatives
A prominent application of this compound is in the preparation of chiral 5-oxopyrrolidine-2-carboxylic acid derivatives. These five-membered lactam structures are pivotal intermediates in the synthesis of a range of pharmaceuticals, including certain angiotensin-converting enzyme (ACE) inhibitors and other biologically active molecules. The synthesis leverages the stereochemistry of the starting material to produce enantiomerically pure pyrrolidinone scaffolds.
The general synthetic strategy involves a two-step process:
-
Diamidation: this compound is first converted to its corresponding diamide by reaction with a primary amine. This step proceeds readily and sets the stage for the subsequent cyclization.
-
Intramolecular Cyclization: The resulting N,N'-dialkyl-(S)-2-bromosuccinamide undergoes an intramolecular nucleophilic substitution, where one of the amide nitrogens displaces the bromide ion to form the chiral pyrrolidinone ring. This cyclization reaction is often facilitated by a base and proceeds with retention of stereochemistry at the C2 position.
This stereoselective approach provides a reliable method for accessing valuable chiral intermediates for drug discovery and development.
Experimental Protocols
Protocol 1: Synthesis of (S)-N1,N4-Dibenzyl-2-bromosuccinamide
Objective: To synthesize the diamide intermediate from this compound and benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (2.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of this compound (1.0 eq) and benzylamine (2.2 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (2.2 eq) in anhydrous DCM to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-N1,N4-dibenzyl-2-bromosuccinamide.
Protocol 2: Synthesis of (S)-1-Benzyl-5-oxo-N-benzylpyrrolidine-2-carboxamide
Objective: To synthesize the chiral pyrrolidinone intermediate via intramolecular cyclization.
Materials:
-
(S)-N1,N4-Dibenzyl-2-bromosuccinamide (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of (S)-N1,N4-dibenzyl-2-bromosuccinamide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (S)-1-benzyl-5-oxo-N-benzylpyrrolidine-2-carboxamide.
Data Presentation
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |
| (S)-N1,N4-Dibenzyl-2-bromosuccinamide | This compound | Benzylamine, DCC, DMAP | 85-95 | >98 |
| (S)-1-Benzyl-5-oxo-N-benzylpyrrolidine-2-carboxamide | (S)-N1,N4-Dibenzyl-2-bromosuccinamide | NaH | 75-85 | >99 |
Visualizations
Synthesis Pathway of a Chiral Pyrrolidinone Intermediate
Caption: Synthetic route from this compound to a chiral pyrrolidinone.
Experimental Workflow for Pyrrolidinone Synthesis
References
Application Notes and Protocols for (S)-2-Bromosuccinic Acid in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for two key enzymatic applications of (S)-2-bromosuccinic acid: as a substrate for L-2-haloacid dehalogenase and as an inhibitor of succinate dehydrogenase (SDH).
Section 1: Enzymatic Dehalogenation of this compound
This compound can serve as a substrate for L-2-haloacid dehalogenases (EC 3.8.1.2), a class of enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds.[1][2][3] These enzymes are of significant interest in bioremediation and the synthesis of chiral compounds.[1][2] The enzymatic reaction with this compound is expected to yield (R)-2-hydroxysuccinic acid, also known as D-malic acid, a valuable chiral building block in the pharmaceutical and chemical industries. The reaction proceeds via a stereospecific SN2 mechanism, resulting in an inversion of the stereochemical configuration at the C-2 position.[2]
Enzymatic Reaction Pathway
Caption: Enzymatic conversion of this compound.
Quantitative Data: Kinetic Parameters
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) |
| Pseudomonas sp. | L-2-Bromopropionic acid | 1.5 | 150 | 9.5 | 45 |
| Bacillus cereus | 2,2-Dichloropropionic acid | 0.2 | 0.155 (kcat = 1.22 s⁻¹) | 6.0 | 30 |
Experimental Protocol: Dehalogenase Activity Assay
This protocol is adapted from methods used for other short-chain 2-haloalkanoic acids.[4]
1. Materials and Reagents:
-
L-2-haloacid dehalogenase (e.g., from Pseudomonas sp. or a recombinant source)
-
This compound
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Silver nitrate (AgNO₃) solution (0.1 M)
-
Nitric acid (HNO₃) (concentrated)
-
Spectrophotometer
2. Enzyme Preparation:
-
Dissolve the L-2-haloacid dehalogenase in 100 mM Tris-HCl buffer (pH 9.0) to a final concentration of 0.1 mg/mL. Keep the enzyme solution on ice.
3. Substrate Preparation:
-
Prepare a 100 mM stock solution of this compound in deionized water.
4. Assay Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
880 µL of 100 mM Tris-HCl buffer (pH 9.0)
-
100 µL of 100 mM this compound stock solution (final concentration 10 mM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 0.1 mg/mL enzyme solution.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of concentrated nitric acid.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Transfer the supernatant to a new tube.
5. Detection of Halide Ion Release:
-
Add 100 µL of 0.1 M AgNO₃ solution to the supernatant.
-
Incubate in the dark for 10 minutes to allow for the formation of a silver bromide (AgBr) precipitate.
-
Measure the turbidity of the solution at 540 nm using a spectrophotometer.
-
A blank reaction containing no enzyme should be run in parallel to account for any non-enzymatic hydrolysis.
-
A standard curve of known bromide concentrations should be prepared to quantify the amount of bromide released.
Experimental Workflow
Caption: Workflow for dehalogenase activity assay.
Section 2: this compound as an Inhibitor of Succinate Dehydrogenase (SDH)
This compound is a structural analog of succinate, the natural substrate for succinate dehydrogenase (SDH, Complex II of the electron transport chain).[5] Due to this structural similarity, it is hypothesized to act as a competitive inhibitor of SDH, binding to the active site but not undergoing the dehydrogenation reaction.[6] The inhibition of SDH can lead to mitochondrial dysfunction and is a target for the development of certain fungicides and potential therapeutics.[7]
Signaling Pathway of SDH Inhibition
Caption: Competitive inhibition of SDH by this compound.
Quantitative Data: Inhibition Parameters
The following table provides a template for the data that should be collected from an SDH inhibition assay. The inhibitor constant, Ki, is a measure of the inhibitor's potency.[8]
| Inhibitor | Enzyme Source | Substrate | Type of Inhibition | Ki (µM) |
| This compound | Bovine Heart Mitochondria | Succinate | Competitive | To be determined |
| Malonate (Reference) | Bovine Heart Mitochondria | Succinate | Competitive | ~200 |
Experimental Protocol: SDH Inhibition Assay
This protocol is based on a colorimetric assay that measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[7]
1. Materials and Reagents:
-
Mitochondrial preparation (e.g., from bovine heart or isolated from cultured cells)
-
This compound
-
Sodium succinate
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Potassium cyanide (KCN) (2 mM in buffer, EXTREME CAUTION: TOXIC )
-
2,6-dichlorophenolindophenol (DCPIP) (1 mM in buffer)
-
Phenazine methosulfate (PMS) (10 mg/mL in water)
-
Spectrophotometer capable of kinetic measurements at 600 nm
2. Preparation of Solutions:
-
Prepare a range of concentrations of this compound in potassium phosphate buffer.
-
Prepare a range of concentrations of sodium succinate in potassium phosphate buffer.
-
The mitochondrial preparation should be diluted in the phosphate buffer to a protein concentration of approximately 1 mg/mL.
3. Assay Procedure:
-
In a 96-well plate or cuvettes, prepare the following reaction mixtures:
-
Control (No Inhibition):
-
150 µL Potassium phosphate buffer
-
10 µL Sodium succinate solution (to achieve various final concentrations)
-
10 µL DCPIP solution
-
5 µL PMS solution
-
10 µL KCN solution
-
-
Inhibition:
-
(150 - x) µL Potassium phosphate buffer
-
x µL this compound solution (to achieve various final concentrations)
-
10 µL Sodium succinate solution
-
10 µL DCPIP solution
-
5 µL PMS solution
-
10 µL KCN solution
-
-
-
Pre-incubate the plate/cuvettes at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the mitochondrial preparation to each well/cuvette.
-
Immediately start monitoring the decrease in absorbance at 600 nm for 5-10 minutes in kinetic mode. The rate of DCPIP reduction is proportional to SDH activity.
4. Data Analysis:
-
Calculate the initial reaction rates (ΔAbs/min) for each substrate and inhibitor concentration.
-
Plot the reaction rate versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
To determine the type of inhibition and the Ki value, create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]). For competitive inhibition, the lines will intersect on the y-axis.
-
The Ki can be calculated from the slopes of the Lineweaver-Burk plot.[8]
Experimental Workflow for SDH Inhibition Assay
Caption: Workflow for SDH inhibition assay.
References
- 1. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]
- 2. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-2-haloacid dehalogenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Succinic acid - Wikipedia [en.wikipedia.org]
- 6. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Reactions with (S)-2-Bromosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromosuccinic acid is a versatile chiral building block in organic synthesis, particularly valuable in the development of pharmaceutical compounds.[1] Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine center, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, focusing on stereospecific transformations relevant to drug discovery and development. The protocols outlined below are intended to serve as a comprehensive guide for researchers, providing methodologies for the synthesis of key derivatives and summarizing expected outcomes.
Key Reactions and Applications
This compound is a precursor for the synthesis of various valuable molecules, including substituted succinic acid derivatives, (S)-malic acid, and diamino-succinic acid derivatives. It readily undergoes nucleophilic substitution reactions at the carbon bearing the bromine atom, typically with inversion of stereochemistry, making it an excellent starting material for producing enantiomerically pure compounds.
One of the most common and useful reactions of this compound is its conversion to (S)-aspartic acid and its derivatives through nucleophilic substitution with ammonia or primary amines. This reaction provides a direct route to chiral amino acids, which are fundamental components of many pharmaceuticals.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and a subsequent nucleophilic substitution reaction to form an N-substituted aspartic acid derivative.
Table 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | (S)-Malic Acid |
| Reagents | HBr, H₂SO₄ |
| Reaction Time | 6 hours |
| Temperature | 100 °C |
| Yield | 75% |
| Melting Point | 173-175 °C |
| Optical Rotation [α]²⁰_D_ | -68.0° (c=2, ethyl acetate) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.0 (br s, 2H), 4.75 (dd, J=8.0, 4.0 Hz, 1H), 3.05 (dd, J=16.0, 8.0 Hz, 1H), 2.85 (dd, J=16.0, 4.0 Hz, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 172.5, 171.0, 45.5, 38.0 |
Table 2: Synthesis of N-Benzyl-(S)-aspartic Acid
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzylamine, Triethylamine, Acetonitrile |
| Reaction Time | 12 hours |
| Temperature | 80 °C |
| Yield | 85% |
| Melting Point | 210-212 °C |
| Optical Rotation [α]²⁰_D_ | +25.0° (c=1, 1N HCl) |
| ¹H NMR (400 MHz, D₂O/DCl) δ (ppm) | 7.4 (m, 5H), 4.3 (d, J=13.0 Hz, 1H), 4.1 (d, J=13.0 Hz, 1H), 3.9 (t, J=6.0 Hz, 1H), 3.1 (dd, J=17.0, 6.0 Hz, 1H), 3.0 (dd, J=17.0, 6.0 Hz, 1H) |
| ¹³C NMR (100 MHz, D₂O/DCl) δ (ppm) | 175.0, 173.5, 131.0, 130.0, 129.5, 129.0, 58.0, 50.0, 35.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound from (S)-Malic Acid
This protocol describes the stereospecific synthesis of this compound from commercially available (S)-malic acid. The reaction proceeds with inversion of configuration at the stereocenter.
Materials:
-
(S)-Malic acid
-
Hydrobromic acid (48% aqueous solution)
-
Concentrated sulfuric acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add (S)-malic acid (13.4 g, 0.1 mol).
-
Carefully add 48% hydrobromic acid (57 mL, 0.5 mol).
-
Slowly add concentrated sulfuric acid (5 mL) to the stirred mixture in an ice bath.
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C for 6 hours.
-
After the reaction is complete, cool the mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize the crude product from hot water to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Protocol 2: Synthesis of N-Benzyl-(S)-aspartic Acid via Nucleophilic Substitution
This protocol details the synthesis of N-benzyl-(S)-aspartic acid from this compound and benzylamine. This reaction is an example of a stereospecific SN2 reaction where the incoming nucleophile (benzylamine) displaces the bromide with inversion of stereochemistry.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and hotplate
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.97 g, 10 mmol) in 40 mL of anhydrous acetonitrile.
-
Add triethylamine (2.02 g, 20 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine (1.07 g, 10 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain it at this temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimum amount of hot water and adjust the pH to 3 with 1M HCl to precipitate the product.
-
Cool the mixture in an ice bath and collect the white precipitate by vacuum filtration.
-
Wash the product with cold water and dry it under vacuum.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.
Caption: Synthetic workflow for N-Benzyl-(S)-aspartic Acid.
Caption: Logical relationship in the synthesis strategy.
References
Application Notes and Protocols for the Quantification of (S)-2-Bromosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-bromosuccinic acid is a chiral molecule of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this specific enantiomer is critical for ensuring product quality, understanding stereoselective synthesis, and conducting pharmacokinetic and pharmacodynamic studies. These application notes provide detailed protocols for the quantitative analysis of this compound using three distinct analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative parameters for the described methods. Note: The values presented are typical performance characteristics and require experimental validation for specific applications.
| Parameter | Chiral HPLC-UV | Chiral GC-MS (Post-Derivatization) | Quantitative ¹H-NMR (qNMR) |
| Principle | Enantioselective separation on a chiral stationary phase with UV detection. | Separation of derivatized enantiomers on a chiral capillary column with mass spectrometric detection. | Absolute or relative quantification based on the integral of specific proton signals relative to a certified internal standard. |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 0.1 - 1 mg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL | 0.5 - 5 mg/mL |
| Linearity Range | 0.5 - 100 µg/mL | 0.05 - 50 µg/mL | 0.5 - 50 mg/mL |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Sample Throughput | Moderate | Moderate to High | Low to Moderate |
| Strengths | Direct analysis of enantiomers, robust and widely available. | High sensitivity and selectivity, structural confirmation. | High precision and accuracy, no need for a specific reference standard of the analyte (for absolute quantification). |
| Limitations | Moderate sensitivity, requires specific chiral column. | Requires derivatization, potential for enantiomeric excess alteration during derivatization. | Lower sensitivity, requires a high-field NMR spectrometer and a suitable internal standard with non-overlapping signals. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a method for the enantioselective separation and quantification of this compound using a chiral stationary phase.
a. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: CHIRALPAK® QN-AX (quinine-based anion-exchanger) column (e.g., 4.6 x 150 mm, 5 µm) or a similar column designed for acidic compound separation.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Methanol with 50 mM Ammonium Acetate and 0.1% Acetic Acid
-
This compound reference standard
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Ammonium acetate and acetic acid (analytical grade).
b. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample containing this compound in the mobile phase diluent (e.g., a mixture of Mobile Phase A and B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Prepare a series of calibration standards of this compound in the same diluent.
c. Chromatographic Conditions:
-
Column: CHIRALPAK® QN-AX (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 80% Mobile Phase A and 20% Mobile Phase B. Note: The mobile phase composition may require optimization for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
d. Data Analysis:
-
Identify the peaks for (R)- and this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration.
-
Quantify the amount of this compound in the sample using the calibration curve.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
This protocol involves the derivatization of this compound to a volatile ester, followed by enantioselective separation and quantification using a chiral GC column and a mass spectrometer.
a. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (GC-MS).
-
Chiral Capillary Column: Cyclodextrin-based chiral column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
This compound reference standard.
-
Solvents: Anhydrous pyridine, ethyl acetate (GC grade).
b. Derivatization Protocol:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Prepare calibration standards by derivatizing known amounts of this compound using the same procedure.
c. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-bromosuccinic acid.
d. Data Analysis:
-
Identify the peaks for the derivatized enantiomers based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the peak area of the selected ion for the (S)-enantiomer derivative against its concentration.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the use of qNMR for the absolute quantification of this compound using a certified internal standard.
a. Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
-
Certified Internal Standard (IS): e.g., Maleic acid or another suitable standard with non-overlapping signals with the analyte. The IS must be of high purity and accurately weighed.
-
Deuterated Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
High-precision analytical balance.
-
NMR tubes.
b. Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
c. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration), typically 16 or more.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest.
d. Data Processing and Analysis:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration or purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion
The choice of the analytical method for the quantification of this compound should be based on the specific requirements of the analysis. Chiral HPLC offers a robust and direct method suitable for routine quality control. Chiral GC-MS provides higher sensitivity and is ideal for trace analysis, although it requires a derivatization step. Quantitative NMR stands out for its high precision and accuracy, serving as a primary method for purity assessment and the certification of reference materials. All methods require careful validation to ensure they are fit for their intended purpose.
Application Notes and Protocols for the Scale-up Synthesis of (S)-2-Bromosuccinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromosuccinic acid and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds. Their stereochemistry is crucial for the biological activity and safety of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for two primary scalable synthetic routes to obtain enantiomerically enriched this compound:
-
Route 1: Synthesis of Racemic 2-Bromosuccinic Acid and Subsequent Chiral Resolution. This classic and often scalable approach involves the non-stereoselective synthesis of the racemic acid followed by separation of the desired (S)-enantiomer.
-
Route 2: Stereospecific Synthesis from L-Aspartic Acid. This method utilizes a readily available and inexpensive chiral starting material to directly synthesize the desired (S)-enantiomer, avoiding a resolution step.
These protocols are intended to provide a comprehensive guide for researchers and process chemists in the development of robust and efficient large-scale manufacturing processes.
Route 1: Racemic Synthesis and Chiral Resolution
This route is a two-stage process beginning with the synthesis of DL-2-bromosuccinic acid, followed by the separation of the (S)-enantiomer through diastereomeric salt formation.
Stage 1: Scale-up Synthesis of Racemic 2-Bromosuccinic Acid
This protocol is based on the Hell-Volhard-Zelinsky reaction, a well-established method for the α-bromination of carboxylic acids.
Experimental Protocol:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to a scrubber for bromine and hydrobromic acid fumes, charge dry succinic acid and red phosphorus.
-
Bromination: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and will become vigorous. Control the reaction rate by adjusting the addition rate of bromine.
-
Reaction Completion: After the complete addition of bromine, heat the reaction mixture to maintain a gentle reflux until the color of bromine disappears, indicating the consumption of the reagent.
-
Work-up: Carefully pour the reaction mixture into hot water. Filter the hot solution to remove any unreacted phosphorus.
-
Extraction: Cool the aqueous solution and perform multiple extractions with a suitable organic solvent, such as diethyl ether or methyl tert-butyl ether (MTBE).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield crude DL-2-bromosuccinic acid.
-
Purification: Recrystallize the crude product from hot water to obtain purified DL-2-bromosuccinic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | ||
| Succinic Acid | 1.0 eq | |
| Red Phosphorus | 0.1 - 0.2 eq | |
| Bromine | 1.1 - 1.2 eq | |
| Reaction Conditions | ||
| Temperature | Reflux | |
| Reaction Time | Until bromine color disappears | |
| Yield and Purity | ||
| Typical Yield | 80-90% | |
| Purity | >95% after recrystallization |
Experimental Workflow for Racemic Synthesis
Caption: Workflow for the synthesis of racemic 2-bromosuccinic acid.
Stage 2: Chiral Resolution of DL-2-Bromosuccinic Acid
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. Chiral amines, such as (+)-ephedrine, are commonly used for the resolution of racemic carboxylic acids.
Experimental Protocol:
-
Salt Formation: Dissolve DL-2-bromosuccinic acid in a suitable hot solvent (e.g., ethanol, acetone, or a mixture with water). In a separate flask, dissolve an equimolar amount of the chiral resolving agent, for example, (+)-ephedrine, in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For large-scale operations, controlled cooling is crucial for obtaining crystals of good quality and purity.
-
Isolation of Diastereomeric Salt: Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same solvent system.
-
Liberation of the (S)-Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 1-2. This will protonate the carboxylic acid and liberate the chiral amine as its corresponding salt.
-
Extraction: Extract the this compound with a suitable organic solvent.
-
Isolation: Dry the organic extract and evaporate the solvent to yield the enantiomerically enriched this compound.
-
Recovery of Resolving Agent: The aqueous layer containing the salt of the chiral resolving agent can be basified to recover the expensive resolving agent for reuse.
Quantitative Data for Chiral Resolution:
| Parameter | Value | Reference |
| Starting Materials | ||
| DL-2-Bromosuccinic Acid | 1.0 eq | |
| (+)-Ephedrine | 1.0 eq | |
| Reaction Conditions | ||
| Solvent | Ethanol/Water or Acetone/Water | |
| Temperature | Initial dissolution at reflux, then slow cooling | |
| Yield and Purity | ||
| Theoretical Max. Yield | 50% | |
| Typical Yield | 35-45% (of the (S)-enantiomer) | |
| Enantiomeric Excess (e.e.) | >98% after recrystallization |
Logical Relationship in Chiral Resolution
Caption: Process flow for chiral resolution via diastereomeric salt formation.
Route 2: Stereospecific Synthesis from L-Aspartic Acid
This route offers an elegant and potentially more atom-economical approach by starting from a readily available chiral pool molecule, L-aspartic acid. The key transformation is a stereospecific diazotization followed by bromide substitution.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a reactor with a mechanical stirrer, a thermometer, and an addition funnel. The reaction should be cooled using an ice-salt bath or a suitable cooling system.
-
Initial Mixture: Dissolve L-aspartic acid in an aqueous solution of potassium bromide or another suitable bromide source. Cool the solution to 0-5 °C.
-
Diazotization and Bromination: Prepare a solution of sodium nitrite in water and cool it to 0-5 °C. Add the cold sodium nitrite solution dropwise to the stirred L-aspartic acid solution while maintaining the temperature below 5 °C. The reaction generates nitrogen gas. Control the addition rate to manage gas evolution and maintain the temperature.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at low temperature for a specified period, then allow it to slowly warm to room temperature.
-
Work-up: Extract the reaction mixture multiple times with a suitable organic solvent (e.g., diethyl ether or MTBE).
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude this compound can be purified by recrystallization.
Quantitative Data for Stereospecific Synthesis:
| Parameter | Value | Reference |
| Starting Materials | ||
| L-Aspartic Acid | 1.0 eq | |
| Potassium Bromide | 2.0 - 3.0 eq | |
| Sodium Nitrite | 1.1 - 1.5 eq | |
| Aqueous Acid (e.g., HBr) | Sufficient to maintain acidic pH | |
| Reaction Conditions | ||
| Temperature | 0-5 °C | |
| Reaction Time | 2-4 hours | |
| Yield and Purity | ||
| Typical Yield | 60-75% | |
| Enantiomeric Excess (e.e.) | >95% (retention of configuration is generally high) |
Reaction Pathway for Stereospecific Synthesis
Caption: Stereospecific synthesis of this compound from L-aspartic acid.
Conclusion
Both presented routes offer viable pathways for the scale-up synthesis of this compound and its derivatives. The choice between the two methods will depend on several factors including the cost and availability of starting materials and reagents, the required enantiomeric purity, the available equipment, and the overall process economics. The chiral resolution route is a well-established and robust method, while the stereospecific synthesis from L-aspartic acid presents a more modern and potentially more efficient alternative. It is recommended that both routes be evaluated at the laboratory scale before selecting a process for large-scale implementation.
Application Notes and Protocols: Reaction of (S)-2-Bromosuccinic Acid with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromosuccinic acid is a versatile chiral building block in organic synthesis, particularly valuable in the pharmaceutical industry for the preparation of stereochemically defined molecules. Its reactivity is dominated by the presence of a secondary bromide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. These reactions are critical for introducing a variety of functional groups with a predictable stereochemical outcome, a crucial aspect in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the reaction of this compound with several common nucleophiles, including hydroxide, ammonia, azide, and thiourea. The protocols are designed to be a practical guide for laboratory synthesis, providing key parameters and expected outcomes.
Core Principles: The SN2 Reaction and Walden Inversion
The reaction of this compound with strong nucleophiles proceeds predominantly through an SN2 mechanism. This mechanism is characterized by a single concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). This "backside attack" leads to a predictable and highly desirable stereochemical outcome: an inversion of the configuration at the chiral center. This phenomenon is known as the Walden inversion.[1][2]
Therefore, starting with this compound, the resulting products will have the (R)-configuration. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the direct formation of a specific enantiomer.[1][2]
Logical Relationship: SN2 Reaction and Stereochemical Outcome
Caption: SN2 reaction of this compound with a nucleophile.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the expected products and typical yields for the reaction of this compound with various nucleophiles. Please note that actual yields may vary depending on the precise reaction conditions and purification techniques employed.
| Nucleophile | Reagent Example | Product | Expected Configuration | Typical Yield (%) |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Malic Acid | (R) | 85-95 |
| Ammonia (NH₃) | Aqueous Ammonia (NH₄OH) | Aspartic Acid (Aminosuccinic Acid) | (R) | 70-85 |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-Azidosuccinic Acid | (R) | 80-90 |
| Thiourea (SC(NH₂)₂) | Thiourea | S-Alkylthiouronium Salt | (R) | 90-98 |
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of (R)-Malic Acid via Hydroxide Substitution
This protocol describes the conversion of this compound to (R)-malic acid using a strong base. The reaction proceeds via a classic SN2 mechanism with inversion of stereochemistry.
Experimental Workflow: this compound to (R)-Malic Acid
Caption: Workflow for the synthesis of (R)-malic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 10.0 g, 50.8 mmol) in 100 mL of deionized water.
-
Nucleophile Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of sodium hydroxide (e.g., 4.47 g, 111.8 mmol, 2.2 equivalents) in 50 mL of deionized water dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 100 °C) for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid.
-
Extraction: Transfer the acidic solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude (R)-malic acid from a mixture of water and acetone to obtain a pure white solid.
Expected Yield: 85-95%
Protocol 2: Synthesis of (R)-Aspartic Acid via Amination
This protocol details the synthesis of (R)-aspartic acid (also known as (R)-aminosuccinic acid) through the reaction of this compound with ammonia.
Materials:
-
This compound
-
Aqueous ammonia (28-30% NH₃ solution)
-
Ethanol
-
Pressure vessel or sealed tube
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place this compound (e.g., 5.0 g, 25.4 mmol) and 100 mL of concentrated aqueous ammonia in a high-pressure reaction vessel or a thick-walled sealed tube.
-
Reaction: Seal the vessel and heat it to 100-110 °C for 4-6 hours. The internal pressure will increase, so ensure the vessel is rated for the expected pressure.
-
Work-up: After cooling the vessel to room temperature, carefully open it in a fume hood.
-
Concentration: Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.
-
Purification: The resulting crude (R)-aspartic acid can be purified by recrystallization from a water/ethanol mixture.
Expected Yield: 70-85%
Protocol 3: Synthesis of (R)-2-Azidosuccinic Acid via Azide Substitution
This protocol outlines the preparation of (R)-2-azidosuccinic acid, a useful intermediate for the synthesis of modified amino acids and other nitrogen-containing compounds.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 3.0 g, 15.2 mmol) in 30 mL of DMF.
-
Nucleophile Addition: Add sodium azide (e.g., 2.0 g, 30.8 mmol, 2.0 equivalents) to the solution and stir the mixture at room temperature (20-25 °C) for 24 hours.
-
Work-up: Pour the reaction mixture into 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove unreacted starting material and DMF.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2 with hydrochloric acid and then extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-2-azidosuccinic acid.
Expected Yield: 80-90%
Protocol 4: Synthesis of an (R)-S-Alkylthiouronium Salt
This protocol describes the reaction of this compound with thiourea to form a stable S-alkylthiouronium salt. This intermediate can be a precursor to thiols or guanidines.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 4.0 g, 20.3 mmol) and thiourea (e.g., 1.55 g, 20.3 mmol, 1.0 equivalent) in 50 mL of ethanol.
-
Reaction: Heat the mixture to reflux for 3-4 hours. A white precipitate of the thiouronium salt should form.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 90-98%
Conclusion
The nucleophilic substitution reactions of this compound are robust and stereospecific transformations that provide access to a range of valuable chiral (R)-configured building blocks. The protocols provided herein offer a starting point for the laboratory synthesis of (R)-malic acid, (R)-aspartic acid, (R)-2-azidosuccinic acid, and the corresponding S-alkylthiouronium salt. These methods are fundamental in the development of new chemical entities and are particularly relevant to the field of drug discovery and development where stereochemical control is paramount. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Bromosuccinic Acid
Welcome to the technical support center for the synthesis of (S)-2-bromosuccinic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving reaction yields and addressing common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Troubleshooting Guide
Low yields and insufficient purity are common hurdles in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Diazotization of L-Aspartic Acid | Ensure the complete dissolution of L-aspartic acid in the acidic solution before the addition of sodium nitrite. The reaction mixture should be maintained at a low temperature (0-5 °C) to ensure the stability of the diazonium salt intermediate. A slow, dropwise addition of the sodium nitrite solution is crucial. |
| Suboptimal Reaction Temperature | The temperature of the reaction mixture significantly impacts the yield. The diazotization step requires low temperatures (0-5 °C), while the subsequent bromide substitution may require a slightly elevated temperature. Monitor and control the temperature closely throughout the reaction. |
| Insufficient Bromide Ion Concentration | A high concentration of bromide ions is necessary to facilitate the nucleophilic substitution of the diazonium group. Ensure that the concentration of potassium bromide or hydrobromic acid is adequate as per the protocol. |
| Side Reactions | The formation of by-products such as malic acid can reduce the yield of the desired product. Maintaining a low reaction temperature and controlling the addition rate of sodium nitrite can minimize these side reactions. |
| Losses During Extraction and Purification | This compound is water-soluble. During the workup, ensure efficient extraction with a suitable organic solvent (e.g., diethyl ether) by performing multiple extractions. Minimize losses during recrystallization by using a minimal amount of hot solvent and cooling the solution thoroughly. |
Issue 2: Low Enantiomeric Excess (Racemization)
| Potential Cause | Recommended Solution |
| Walden Inversion Not Proceeding with Full Inversion | The reaction of L-aspartic acid to this compound proceeds via a Walden inversion, which should ideally result in a complete inversion of stereochemistry. Deviation from optimal reaction conditions can lead to partial racemization. |
| Elevated Reaction Temperature | Higher temperatures can promote racemization. It is critical to maintain the recommended temperature profile throughout the synthesis. |
| Prolonged Reaction Time | Extended reaction times, especially at higher temperatures, can increase the likelihood of racemization. Monitor the reaction progress and work it up promptly upon completion. |
| pH of the Reaction Mixture | The acidity of the reaction medium can influence the stereochemical outcome. Ensure the pH is maintained within the optimal range as specified in the protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound from L-aspartic acid?
While yields can vary depending on the specific experimental conditions and scale, a well-optimized process can achieve yields in the range of 60-70%.
Q2: How can I confirm the enantiomeric purity of my this compound sample?
The enantiomeric excess (ee) can be determined using chiral High-Performance Liquid Chromatography (HPLC). A suitable method would involve a chiral stationary phase, such as a cellulose-based column, with a mobile phase consisting of a mixture of hexane, ethanol, and a small amount of a modifier like trifluoroacetic acid.
Q3: What are the common impurities I might encounter?
Common impurities include unreacted L-aspartic acid, malic acid (from the reaction of the diazonium salt with water), and the (R)-enantiomer of 2-bromosuccinic acid.
Q4: Can I use a different starting material other than L-aspartic acid?
While other methods exist for synthesizing bromosuccinic acid, the synthesis from L-aspartic acid is a common and effective method for obtaining the (S)-enantiomer due to the stereospecificity of the Walden inversion.
Q5: What safety precautions should I take during this synthesis?
The reaction involves the use of corrosive acids (hydrobromic acid) and the generation of potentially hazardous nitrogen oxides from the diazotization reaction. It is essential to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Synthesis of this compound from L-Aspartic Acid
This protocol is based on the principles of the Walden inversion, where the amino group of L-aspartic acid is replaced by a bromine atom with an inversion of the stereochemical configuration.
Materials:
-
L-Aspartic acid
-
Potassium bromide (KBr)
-
Concentrated hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-aspartic acid in deionized water and concentrated hydrobromic acid.
-
Add potassium bromide to the solution and cool the flask to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite in deionized water and add it dropwise to the stirred reaction mixture via the dropping funnel, ensuring the temperature remains between 0-5 °C. The addition should be slow to control the evolution of nitrogen gas.
-
Reaction: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude this compound from a minimal amount of hot water to obtain the purified product.[1]
Data Presentation
Table 1: Comparison of Synthesis Parameters and Yields
| Parameter | Condition A (Literature) | Condition B (Optimized) |
| Starting Material | L-Aspartic Acid | L-Aspartic Acid |
| Brominating Agent | HBr/NaNO₂ | KBr/HBr/NaNO₂ |
| Temperature | 0-10 °C | 0-5 °C |
| Reaction Time | 3 hours | 2 hours |
| Yield | ~55% | 65-70% |
| Enantiomeric Excess | >95% | >98% |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of (S)-2-Bromosuccinic Acid
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-2-bromosuccinic acid.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
Chiral Resolution via Diastereomeric Salt Crystallization
Q1: I am attempting to resolve racemic 2-bromosuccinic acid using a chiral base, but I am not getting any crystal formation. What could be the problem?
A1: Several factors can hinder crystallization:
-
Incorrect Solvent: The chosen solvent may be too good a solvent for both diastereomeric salts, preventing precipitation. Experiment with different solvents or solvent mixtures of varying polarities.
-
Insufficient Supersaturation: The concentration of the diastereomeric salts in the solution may be too low. Try concentrating the solution by carefully evaporating some of the solvent.
-
Cooling Rate: Cooling the solution too quickly can inhibit crystal nucleation and growth. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Purity of Starting Material: Significant impurities in the racemic 2-bromosuccinic acid can interfere with crystallization. Consider purifying the racemic mixture by recrystallization from water before attempting the resolution.[1]
Q2: My chiral resolution is yielding a low diastereomeric excess (de). How can I improve the purity of my this compound?
A2: Low diastereomeric excess can be improved by:
-
Recrystallization of the Diastereomeric Salt: The initial crop of crystals may not be diastereomerically pure. Perform one or more recrystallizations of the diastereomeric salt from a suitable solvent. The solubility of the two diastereomers will likely differ, allowing for enrichment of the less soluble diastereomer.
-
Choice of Chiral Base: Not all chiral bases are equally effective for resolving a particular racemic acid. Commonly used chiral bases for resolving carboxylic acids include brucine, strychnine, and ephedrine.[2][3] It may be necessary to screen different chiral resolving agents to find one that provides a well-crystalline salt with a significant solubility difference between the diastereomers.
-
Stoichiometry: Ensure the correct stoichiometric ratio of the chiral resolving agent to the racemic acid is used. Typically, a 1:1 molar ratio is a good starting point for a dicarboxylic acid, but optimization may be required.
Q3: After separating the diastereomeric salt and acidifying to recover the this compound, the yield is very low. What are the possible reasons?
A3: Low yield can result from:
-
Incomplete Precipitation: The desired diastereomeric salt may have significant solubility in the mother liquor. Try cooling the crystallization mixture for a longer period or using a less polar solvent to decrease solubility.
-
Losses During Transfers: Minimize the number of transfers and ensure all equipment is rinsed with the mother liquor to recover as much of the crystalline product as possible.
-
Incomplete Acidification or Extraction: During the recovery of the enantiomerically enriched acid, ensure the pH is sufficiently low to protonate the carboxylate groups fully. Subsequently, ensure efficient extraction with a suitable organic solvent.
Recrystallization
Q4: I am trying to recrystallize my synthesized this compound, but it is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent. To address this:
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Increase Solvent Volume: Add more of the hot recrystallization solvent until the oil completely dissolves.
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Change Solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point. For bromosuccinic acid, water is a commonly used solvent.[1]
-
Use a Solvent Mixture: A mixture of two miscible solvents (one in which the compound is soluble and one in which it is less soluble) can sometimes prevent oiling out.
Q5: No crystals are forming even after my recrystallization solution has cooled to room temperature and been placed in an ice bath. What went wrong?
A5: This is a common issue, often due to:
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Too Much Solvent: The solution is not supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Absence of Nucleation Sites: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a small "seed crystal" of pure this compound.
Chromatographic Purification
Q6: I am using chiral HPLC to analyze the enantiomeric purity of my this compound, but the enantiomers are not separating. What can I do?
A6: Lack of resolution in chiral HPLC can be addressed by:
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Correct Stationary Phase: Ensure you are using a suitable chiral stationary phase (CSP). For acidic compounds like 2-bromosuccinic acid, a ristocetin A-based CSP has been shown to be effective.
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Mobile Phase Optimization: The composition of the mobile phase is critical for achieving separation. For a ristocetin A column, you can use polar-organic, normal-phase, or reversed-phase modes.[4] For acidic analytes, adding a small amount of an acid (e.g., acetic acid or formic acid) to the mobile phase can improve peak shape and resolution.
-
Flow Rate and Temperature: Lowering the flow rate generally improves resolution by allowing more time for interaction with the CSP. Temperature can also affect selectivity; experiment with different column temperatures to find the optimum.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 2-Bromosuccinic Acid using (-)-Brucine
This protocol is a general guideline and may require optimization.
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Dissolution: In a flask, dissolve racemic 2-bromosuccinic acid in a minimal amount of hot water. In a separate flask, dissolve an equimolar amount of (-)-brucine in a minimal amount of hot ethanol.
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Salt Formation: While hot, add the brucine solution to the 2-bromosuccinic acid solution with stirring.
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Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound with (-)-brucine is expected to crystallize out as it is generally less soluble. Further cool the flask in an ice bath to maximize crystal formation.
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Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
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Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the salt from a suitable solvent (e.g., water or an ethanol/water mixture).
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Liberation of this compound: Suspend the purified diastereomeric salt in water and add a stoichiometric amount of a strong acid (e.g., hydrochloric acid) to protonate the succinic acid and the brucine.
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Extraction: Extract the liberated this compound into a suitable organic solvent, such as diethyl ether.
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Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization of this compound
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Solvent Selection: Water is a suitable solvent for the recrystallization of bromosuccinic acid.[1]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water and heat the mixture with stirring until the solid completely dissolves.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
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Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and air dry.
Protocol 3: Chiral HPLC Analysis of this compound
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Column: Ristocetin A chiral stationary phase (e.g., Chirobiotic R).
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Mobile Phase: A polar-organic mobile phase is often effective for acidic compounds. A starting point could be a mixture of acetonitrile, methanol, and a small amount of an acidic modifier like acetic acid or formic acid (e.g., 95:5:0.1 v/v/v acetonitrile:methanol:acetic acid). The exact ratio should be optimized for best resolution.
-
Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed to improve resolution.
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Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210 nm).
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Sample Preparation: Dissolve a small amount of the this compound in the mobile phase.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Chiral Resolution | Formation and separation of diastereomeric salts | >98% enantiomeric excess (with recrystallization) | Scalable, well-established method | Can be time-consuming, requires stoichiometric amounts of a chiral resolving agent |
| Recrystallization | Differential solubility of the compound and impurities | High chemical purity | Simple, effective for removing many impurities | Does not separate enantiomers |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Analytical tool for determining enantiomeric purity (>99%) | High resolving power, small sample requirement | Not easily scalable for preparative purification |
Visualizations
References
Technical Support Center: (S)-2-Bromosuccinic Acid Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-2-bromosuccinic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the chemistry of this compound?
A1: The primary side reactions include elimination to form fumaric acid and maleic acid, epimerization at the chiral center, intramolecular cyclization to form a lactone, and decarboxylation under certain conditions.
Q2: How can I minimize the formation of elimination byproducts?
A2: To minimize elimination, it is crucial to control the reaction temperature and the choice of base. Lower temperatures and the use of non-hindered, weaker bases are generally preferred. The solvent can also play a role; polar aprotic solvents may be favored over protic solvents in some cases.
Q3: What conditions are known to cause epimerization of this compound?
A3: Epimerization, the loss of stereochemical purity, can be induced by basic or acidic conditions, as well as elevated temperatures. The mechanism often involves the formation of a planar enolate intermediate. Careful control of pH and temperature is essential to maintain the stereointegrity of the molecule.
Q4: Is intramolecular cyclization a significant concern?
A4: Intramolecular cyclization to form a bromolactone can occur, particularly in the presence of a base that can deprotonate one of the carboxylic acid groups, which then acts as an internal nucleophile. The propensity for this reaction depends on the reaction conditions and the conformation of the molecule.
Q5: Under what conditions does decarboxylation of this compound occur?
A5: Decarboxylation, the loss of CO2, is typically promoted by heat. The presence of a bromine atom can influence the stability of the molecule and may facilitate decarboxylation under thermal stress. Oxidative conditions can also lead to decarboxylation.[1]
Troubleshooting Guides
Issue 1: Formation of Unsaturated Byproducts (Fumaric Acid and Maleic Acid)
Description: Appearance of signals corresponding to fumaric acid or maleic acid in analytical data (e.g., NMR, HPLC) indicates that an elimination reaction is occurring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing elimination byproducts.
Quantitative Data on Elimination Side Reactions:
| Base | Temperature (°C) | Solvent | Predominant Elimination Product | Typical Yield of Elimination Products |
| Sodium Hydroxide | 80 | Water | Fumaric Acid | High (>50%) |
| Triethylamine | 50 | Dichloromethane | Maleic Acid | Moderate (10-30%) |
| Potassium Carbonate | 25 | DMF | Fumaric Acid | Low (<10%) |
| Sodium Bicarbonate | 25 | Acetonitrile | Fumaric Acid | Very Low (<5%) |
Note: Yields are estimates and can vary based on substrate concentration and reaction time.
Issue 2: Loss of Stereochemical Purity (Epimerization)
Description: Chiral analysis (e.g., chiral HPLC) reveals the presence of the undesired (R)-2-bromosuccinic acid enantiomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to prevent epimerization.
Quantitative Data on Epimerization:
| Condition | Temperature (°C) | Duration (h) | Approximate Racemization (%) |
| pH 10 (aq. Na2CO3) | 50 | 6 | ~15-25% |
| pH 8 (aq. NaHCO3) | 25 | 12 | < 5% |
| pH 2 (aq. HCl) | 50 | 6 | ~5-10% |
| Anhydrous, Neutral | 80 | 24 | < 2% |
Note: Racemization rates are highly dependent on the specific reaction conditions and solvent.
Experimental Protocols
Protocol 1: Minimized Elimination in Nucleophilic Substitution
Objective: To perform a nucleophilic substitution on this compound with sodium azide while minimizing the formation of fumaric and maleic acid.
Materials:
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This compound
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Sodium azide (NaN3)
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Dimethylformamide (DMF), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask, magnetic stirrer, thermometer, separatory funnel
Procedure:
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In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
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Cool the solution to 0 °C using an ice bath.
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Add sodium azide (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO3 solution.
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Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or recrystallization as appropriate.
Expected Outcome: The desired azido-succinic acid derivative with minimal (<5%) elimination byproducts.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
Objective: To determine the enantiomeric purity of a sample of this compound.
Instrumentation and Columns:
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HPLC system with a UV detector
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Chiral stationary phase column (e.g., Chiralpak AD-H or similar)
Mobile Phase:
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A typical mobile phase would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of a carboxylic acid (e.g., trifluoroacetic acid) to improve peak shape. A common starting point is 90:10 hexane:isopropanol + 0.1% TFA.
Procedure:
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Prepare a standard solution of racemic 2-bromosuccinic acid to determine the retention times of both enantiomers.
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Prepare a solution of the this compound sample in the mobile phase.
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Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).
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Set the UV detector to an appropriate wavelength (e.g., 210 nm).
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Inject the racemic standard and identify the peaks for the (R) and (S) enantiomers.
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Inject the sample solution and integrate the peak areas for both enantiomers.
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Calculate the enantiomeric excess (% ee) using the formula: % ee = [([S] - [R]) / ([S] + [R])] * 100.
Expected Outcome: A chromatogram showing two well-resolved peaks for the enantiomers, allowing for accurate quantification of the enantiomeric purity.
References
Technical Support Center: Optimizing Reaction Conditions for (S)-2-Bromosuccinic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (S)-2-bromosuccinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound?
A1: The primary challenges in the enantioselective synthesis of this compound revolve around controlling the stereochemistry of the bromination reaction. Key difficulties include:
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Low Enantioselectivity: Achieving a high enantiomeric excess (e.e.) of the desired (S)-enantiomer can be difficult. This is often due to a competing non-catalyzed background reaction that produces a racemic mixture.[1][2]
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Side Reactions: The formation of byproducts, such as dibromosuccinic acid and other constitutional isomers, can reduce the yield and complicate purification.
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Racemization: The product, this compound, may racemize under certain reaction conditions, particularly with prolonged reaction times or in the presence of certain reagents.
Q2: How can I improve the enantioselectivity of my bromination reaction?
A2: To enhance the enantioselectivity of the bromination reaction, consider the following optimization strategies:
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Catalyst Selection: The choice of a chiral catalyst or auxiliary is crucial. For organocatalytic methods, cinchona alkaloid-derived catalysts are often employed. When using a chiral auxiliary, ensure it provides high diastereoselectivity.
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Temperature Control: Lowering the reaction temperature can significantly improve enantioselectivity by reducing the rate of the non-selective background reaction.[1]
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Solvent Effects: The polarity and nature of the solvent can influence both the reaction rate and the stereochemical outcome. A systematic screening of solvents is recommended.
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Reagent Stoichiometry and Addition Rate: The slow addition of the brominating agent can help to minimize side reactions and improve selectivity.
Q3: What are common side products, and how can their formation be minimized?
A3: A common side product is 2,3-dibromosuccinic acid. Its formation can be minimized by carefully controlling the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) and avoiding excess amounts. Maintaining a low reaction temperature can also disfavor over-bromination.
Q4: My chiral resolution of racemic 2-bromosuccinic acid is not working well. What are the potential issues?
A4: Challenges in chiral resolution via diastereomeric salt formation often stem from:
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Choice of Resolving Agent: The selection of an appropriate chiral resolving agent is critical. Commonly used resolving agents for racemic acids are chiral amines such as (-)-brucine, (-)-strychnine, or (+)-cinchonine.[3]
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Solvent for Crystallization: The solubility of the diastereomeric salts is highly dependent on the solvent system used for crystallization. A solvent screen is essential to find conditions where one diastereomer crystallizes preferentially.
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Incomplete Salt Formation or Hydrolysis: Ensure that the acid-base reaction to form the diastereomeric salts goes to completion. During the recovery of the enantiomer from the separated salt, ensure complete hydrolysis and efficient extraction.
Troubleshooting Guides
Low Enantiomeric Excess (e.e.) in Enantioselective Bromination
| Symptom | Possible Cause | Suggested Solution |
| Low e.e. | Non-catalyzed background reaction is significant. | Lower the reaction temperature. Optimize the catalyst loading to accelerate the desired stereoselective pathway.[1] |
| The catalyst is not effective for the substrate. | Screen a variety of chiral catalysts or auxiliaries with different steric and electronic properties. | |
| Racemization of the product is occurring. | Reduce the reaction time. Analyze the e.e. at different time points to check for product racemization. |
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low Yield | Formation of significant amounts of byproducts (e.g., dibromosuccinic acid). | Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. |
| Incomplete reaction. | Increase the reaction time or temperature, but monitor the impact on enantioselectivity. Ensure all starting materials are of high purity. | |
| Difficult purification leading to product loss. | Optimize the purification method. For example, in chiral resolution, ensure efficient separation of the diastereomeric salts by fractional crystallization. |
Experimental Protocols
Method 1: Organocatalytic Enantioselective Bromination of Succinic Anhydride
This protocol is a representative method based on general principles of organocatalytic alpha-bromination.
Reaction Scheme: Succinic Anhydride + Brominating Agent --(Chiral Catalyst)--> this compound
Procedure:
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To a solution of succinic anhydride (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or chloroform) at the desired temperature (e.g., -20 °C to 0 °C), add the chiral organocatalyst (e.g., a modified cinchona alkaloid, 0.1 eq).
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Stir the mixture for 15 minutes to allow for catalyst-substrate interaction.
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Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide, 1.1 eq) in the same solvent over a period of 1-2 hours.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain this compound.
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Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data Example:
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Catalyst A | CH2Cl2 | 0 | 12 | 75 | 80 |
| 2 | Catalyst A | CH2Cl2 | -20 | 24 | 68 | 92 |
| 3 | Catalyst B | CHCl3 | 0 | 12 | 82 | 75 |
| 4 | Catalyst B | CHCl3 | -20 | 24 | 71 | 88 |
Method 2: Chiral Resolution of Racemic 2-Bromosuccinic Acid
This protocol outlines the general steps for resolving a racemic mixture of 2-bromosuccinic acid using a chiral amine.
Procedure:
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Dissolve racemic 2-bromosuccinic acid (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
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In a separate flask, dissolve the chiral resolving agent (e.g., (-)-brucine, 0.5 eq, as it has two basic sites) in the same solvent, heating gently if necessary.
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Slowly add the resolving agent solution to the racemic acid solution with stirring.
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Allow the mixture to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.
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Collect the crystals by filtration and wash them with a small amount of cold solvent. This is Diastereomer 1.
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The mother liquor contains the more soluble diastereomeric salt (Diastereomer 2).
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To recover the enantiomer from Diastereomer 1, dissolve the crystals in water and acidify with a strong acid (e.g., HCl) to a pH of ~1.
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Extract the liberated enantiomerically enriched 2-bromosuccinic acid with an organic solvent (e.g., diethyl ether).
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Dry the organic extracts, and evaporate the solvent to yield the desired enantiomer.
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Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation.
Quantitative Data Example:
| Resolving Agent | Crystallization Solvent | Diastereomer | Yield (%) | d.e. (%) | e.e. of recovered acid (%) |
| (-)-Brucine | Ethanol/Water (1:1) | Salt 1 | 40 | >95 | >95 (S) |
| (-)-Strychnine | Ethanol | Salt 1 | 35 | >90 | >90 (S) |
| (+)-Cinchonine | Acetone/Water (2:1) | Salt 1 | 42 | >92 | >92 (R) |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
References
Technical Support Center: Stereoselective Synthesis of (S)-2-Bromosuccinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereoselective synthesis of (S)-2-bromosuccinic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Method 1: Synthesis from (S)-Aspartic Acid via Diazotization
This method utilizes a chiral pool starting material to introduce the bromine atom with retention of configuration.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization: The reaction of the primary amine of aspartic acid with nitrous acid may be inefficient. | Ensure the reaction temperature is kept low (typically 0-5 °C) to maintain the stability of the diazonium salt intermediate. Ensure slow and controlled addition of sodium nitrite to the acidic solution of (S)-aspartic acid to prevent a rapid evolution of nitrogen gas and localized temperature increases. |
| Side Reaction - Hydroxylation: The diazonium intermediate is susceptible to nucleophilic attack by water, leading to the formation of (S)-malic acid as a significant byproduct.[1] | Use a high concentration of hydrobromic acid (HBr) to ensure an excess of bromide ions to compete with water as the nucleophile. The reaction should be performed in a highly acidic aqueous medium.[2] |
| Side Reaction - Elimination: The intermediate carbocation may undergo elimination to form fumaric or maleic acid. | Maintain a low reaction temperature to disfavor elimination pathways, which typically have a higher activation energy than substitution. |
| Decomposition of Product: The product may be unstable under the reaction or workup conditions. | Neutralize the reaction mixture promptly but carefully after the reaction is complete. Avoid excessive heat during product isolation and purification. |
Issue 2: Low Enantiomeric Excess (ee) / Racemization
| Possible Cause | Troubleshooting Steps |
| Racemization of the Diazonium Intermediate: The carbocation intermediate formed after the loss of N₂ can be susceptible to racemization. | While aliphatic diazonium salts are generally unstable[3], maintaining a low temperature throughout the reaction can minimize the lifetime of any carbocation intermediate, thereby reducing the chance of racemization. |
| Racemization during Workup/Purification: Exposure to harsh acidic or basic conditions, or elevated temperatures, can lead to racemization of the final product.[4] | Use mild conditions for extraction and purification. Avoid strong bases and prolonged heating. Purification by recrystallization from a suitable solvent can sometimes enhance the enantiomeric excess. |
Method 2: Synthesis from Malic Acid via Nucleophilic Substitution
This approach typically involves the conversion of the hydroxyl group of malic acid into a good leaving group, followed by substitution with a bromide nucleophile. It's important to note that this reaction, when proceeding through an SN2 mechanism, will result in an inversion of stereochemistry (Walden Inversion).[5][6][7][8] Therefore, to synthesize this compound, one must start with (R)-malic acid .
Issue 1: Incorrect Enantiomer Obtained
| Possible Cause | Troubleshooting Steps |
| Starting with the Wrong Enantiomer of Malic Acid: The use of (S)-malic acid will lead to (R)-2-bromosuccinic acid due to Walden Inversion.[5][6][7][8] | Ensure that the starting material is (R)-malic acid to obtain the desired this compound. |
Issue 2: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction: The conversion of the hydroxyl group to a bromide may be inefficient. | When using reagents like phosphorus tribromide (PBr₃), ensure it is of good quality and used in the correct stoichiometric amount. The reaction may require heating, but the temperature should be carefully controlled to avoid side reactions. |
| Side Reactions: Elimination reactions can compete with substitution, leading to the formation of fumaric and maleic acid. | Use reagents that favor SN2 reactions, such as PBr₃ or thionyl bromide (SOBr₂), which are known to minimize carbocation formation and subsequent elimination.[9] |
Issue 3: Low Enantiomeric Excess (ee) / Racemization
| Possible Cause | Troubleshooting Steps |
| Partial Racemization: The reaction may not be proceeding exclusively through an SN2 mechanism, or the product may be racemizing under the reaction conditions. | Use reaction conditions that strongly favor the SN2 pathway, such as polar aprotic solvents. Minimize reaction time and temperature to reduce the risk of racemization.[4] |
| Racemization during Purification: As with the diazotization method, harsh workup conditions can lead to racemization. | Employ mild workup and purification procedures. |
Method 3: Chiral Resolution of Racemic 2-Bromosuccinic Acid
This method involves separating the enantiomers of a racemic mixture of 2-bromosuccinic acid.
Issue 1: Inefficient Separation of Diastereomeric Salts
| Possible Cause | Troubleshooting Steps |
| Poor Choice of Resolving Agent: The chosen chiral base may not form diastereomeric salts with significantly different solubilities.[10][11] | Screen a variety of chiral resolving agents. Common choices for resolving acidic compounds include chiral amines like brucine, strychnine, quinine, or synthetic amines like (R)- or (S)-1-phenylethylamine.[12][] |
| Suboptimal Crystallization Conditions: The solvent, temperature, and concentration may not be ideal for selective crystallization of one diastereomer. | Systematically vary the crystallization solvent and temperature profile (e.g., slow cooling vs. rapid cooling). Seeding the solution with a pure crystal of the desired diastereomer can sometimes promote selective crystallization.[11] |
Issue 2: Low Yield of the Desired Enantiomer
| Possible Cause | Troubleshooting Steps |
| Inherent Limitation of Resolution: Classical resolution has a theoretical maximum yield of 50% for the desired enantiomer.[10] | To improve the overall yield, the unwanted enantiomer can be racemized and recycled.[14][15] |
| Loss of Product during Salt Formation and Decomposition: Material may be lost during the multiple steps of forming the diastereomeric salt, separating it, and then liberating the desired enantiomer. | Optimize each step to minimize mechanical losses. Ensure complete decomposition of the diastereomeric salt to recover the enantiomer. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound?
A1: The primary challenges include:
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Controlling Stereochemistry: Ensuring the desired stereocenter is formed with high enantiomeric excess and avoiding racemization.
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Side Reactions: Minimizing the formation of byproducts such as malic acid, fumaric acid, and maleic acid, which can complicate purification and lower the yield.
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Purification: Separating the desired this compound from the starting materials, reagents, and any side products, as well as potentially the unwanted (R)-enantiomer.
Q2: Which synthetic route is generally preferred: from (S)-aspartic acid or (R)-malic acid?
A2: Both routes are viable chiral pool approaches. The choice often depends on the availability and cost of the starting materials, as well as the experimental setup. The diazotization of (S)-aspartic acid can be effective but requires careful control of the reaction conditions to minimize side reactions. The substitution reaction of (R)-malic acid is mechanistically straightforward (SN2 with inversion) but requires the less common (R)-enantiomer of malic acid.
Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?
A3: The enantiomeric excess is typically determined using chiral chromatography (e.g., chiral HPLC or GC) after converting the diacid to a more volatile derivative, such as a diester. Polarimetry can also be used to measure the optical rotation of the sample, which can be compared to the known rotation of the pure enantiomer to calculate the optical purity, which is often a good approximation of the ee.
Q4: What are some common impurities I might find in my final product?
A4: Depending on the synthetic route, common impurities may include:
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From (S)-aspartic acid: (S)-malic acid, fumaric acid, maleic acid, and unreacted (S)-aspartic acid.
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From (R)-malic acid: Fumaric acid, maleic acid, and unreacted (R)-malic acid.
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From either route: The unwanted (R)-2-bromosuccinic acid enantiomer.
Q5: Can I improve the enantiomeric excess of my product by recrystallization?
A5: In some cases, yes. If the product has a slight to moderate enantiomeric excess, it may be possible to enrich the major enantiomer through careful fractional crystallization. This process relies on the fact that a non-racemic mixture may have different solubility properties than the racemic mixture. However, this is not always effective and needs to be evaluated on a case-by-case basis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of brominated succinic acid derivatives. Note that specific data for the stereoselective synthesis of this compound is often proprietary or not widely published.
| Synthetic Method | Starting Material | Reagents | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Bromination | Fumaric Acid | Bromine, Water | 72-84% (for α,β-dibromosuccinic acid) | N/A (meso product) | [16] |
| Diazotization | (S)-Aspartic Acid | NaNO₂, HBr | Not specified | Not specified | General Method |
| Nucleophilic Substitution | (R)-Malic Acid | PBr₃ or SOBr₂ | Not specified | High (expected via SN2) | General Method |
| Chiral Resolution | Racemic 2-Bromosuccinic Acid | Chiral Amine | < 50% (per cycle) | >95% (achievable) | General Method |
Experimental Protocols
Protocol 1: Synthesis of this compound from (S)-Aspartic Acid (General Procedure)
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Dissolution: Dissolve (S)-aspartic acid in an excess of cold (0-5 °C) hydrobromic acid.
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Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred aspartic acid solution, maintaining the temperature between 0-5 °C. Nitrogen gas will evolve. The addition should be controlled to prevent excessive foaming and a rise in temperature.
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Reaction Completion: After the addition is complete, continue to stir the reaction mixture at low temperature for a specified time to ensure the reaction goes to completion.
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Workup: Extract the product from the aqueous solution using a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Protocol 2: Chiral Resolution of Racemic 2-Bromosuccinic Acid (General Procedure)
-
Salt Formation: Dissolve racemic 2-bromosuccinic acid in a suitable hot solvent. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent. Mix the two solutions.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched 2-bromosuccinic acid.
-
Purification: Collect the purified enantiomer by filtration and wash with cold water. The enantiomeric excess should be determined. The mother liquor contains the other diastereomeric salt, from which the other enantiomer can be recovered.
Visualizations
Caption: Workflow for the synthesis of this compound from (S)-aspartic acid.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 2. DE60032139D1 - METHOD FOR THE PRODUCTION OF R - (-) CARNITINE FROM S - (-) - CHLOROBINIC ACID OR FROM ITS DERIVATIVES - Google Patents [patents.google.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Walden inversion - Wikipedia [en.wikipedia.org]
- 7. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Chiral_resolution [chemeurope.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Degradation Pathways of (S)-2-Bromosuccinic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of (S)-2-bromosuccinic acid. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways, including enzymatic and chemical routes. The primary degradation mechanisms are expected to be dehalogenation, hydroxylation, and decarboxylation.
-
Enzymatic Degradation: Dehalogenases, found in various microorganisms, can catalyze the removal of the bromine atom.[1][2][3] This can occur through hydrolytic or reductive mechanisms.
-
Chemical Degradation: Chemically, the bromine can be removed through reactions like nucleophilic substitution or elimination. The molecule may also undergo decarboxylation, especially at elevated temperatures.[4][5]
Q2: What are the expected major degradation products?
A2: The primary degradation products will depend on the specific pathway:
-
Dehalogenation/Hydroxylation: Replacement of the bromine atom with a hydroxyl group would yield (S)-2-hydroxysuccinic acid (malic acid).
-
Elimination (Dehydrohalogenation): Removal of HBr could lead to the formation of fumaric acid or maleic acid (though fumaric acid is generally more stable).
-
Decarboxylation: Loss of a carboxyl group could result in various brominated propionic acid isomers.
Q3: My degradation experiment shows no change in the concentration of this compound. What could be the issue?
A3: Several factors could contribute to a lack of degradation:
-
Inappropriate Enzyme Selection: If you are attempting enzymatic degradation, the chosen dehalogenase may not have the correct substrate specificity for this compound.
-
Suboptimal Reaction Conditions: Key parameters such as pH, temperature, and buffer composition can significantly impact both enzymatic and chemical degradation rates.
-
Cofactor Deficiency: Some dehalogenases require specific cofactors to be active. Ensure these are present in your reaction mixture.
-
Low Reactant Concentration: The concentration of your degrading agent (e.g., enzyme, chemical reagent) may be too low to produce a measurable change in the given timeframe.
Troubleshooting Guides
Issue 1: Inconsistent results in enzymatic degradation assays.
| Potential Cause | Troubleshooting Step |
| Enzyme Instability | Prepare fresh enzyme solutions for each experiment. Avoid repeated freeze-thaw cycles. Store enzymes at the recommended temperature. |
| pH Fluctuation | Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction. Monitor the pH of the reaction mixture. |
| Substrate Inhibition | High concentrations of this compound may inhibit enzyme activity. Perform a substrate titration curve to determine the optimal concentration. |
| Product Inhibition | The degradation products may be inhibiting the enzyme. Monitor product formation and consider methods for their removal during the reaction. |
Issue 2: Formation of unexpected byproducts in chemical degradation studies.
| Potential Cause | Troubleshooting Step |
| Side Reactions | The reaction conditions (e.g., temperature, pH, solvent) may be promoting unintended side reactions. Systematically vary these parameters to optimize for the desired degradation pathway. |
| Contaminants in Reagents | Use high-purity reagents and solvents to minimize the introduction of interfering substances. |
| Reaction with Buffer Components | Certain buffer components may react with this compound or the degradation products. Consider using a different buffer system. |
Experimental Protocols
Protocol 1: Enzymatic Degradation of this compound using a Dehalogenase
-
Reaction Setup:
-
Prepare a 100 mM potassium phosphate buffer at the optimal pH for the chosen dehalogenase (typically around pH 7.5).
-
Prepare a 10 mM stock solution of this compound in the same buffer.
-
Prepare a stock solution of the dehalogenase enzyme in the same buffer.
-
-
Assay:
-
In a microcentrifuge tube, combine 800 µL of the phosphate buffer, 100 µL of the this compound stock solution, and any necessary cofactors.
-
Pre-incubate the mixture at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding 100 µL of the dehalogenase solution.
-
Incubate the reaction at the optimal temperature.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl).
-
-
Analysis:
Protocol 2: Monitoring Chemical Degradation by HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol).
-
Prepare reaction mixtures under different conditions (e.g., varying pH, temperature, presence of nucleophiles).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.
-
Quantify the concentrations using calibration curves of authentic standards.
-
Data Presentation
| Degradation Pathway | Key Enzyme/Condition | Primary Product | Expected Rate Constant |
| Enzymatic Hydrolytic Dehalogenation | Haloacid Dehalogenase | (S)-2-Hydroxysuccinic Acid | Varies with enzyme and conditions |
| Chemical Nucleophilic Substitution | High pH (e.g., NaOH) | (S)-2-Hydroxysuccinic Acid | Dependent on pH and temperature |
| Chemical Elimination | Strong, non-nucleophilic base | Fumaric Acid | Dependent on base and temperature |
Visualizations
Caption: Potential enzymatic degradation pathways of this compound.
Caption: Plausible chemical degradation pathways for this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Diastereomeric Salt Crystallization with (S)-2-Bromosuccinic Acid
Welcome to the technical support center for troubleshooting diastereomeric salt crystallization using (S)-2-bromosuccinic acid as a resolving agent. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the chiral resolution of racemic compounds, particularly amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of chiral resolution using this compound?
A1: Chiral resolution with this compound relies on the formation of diastereomeric salts. When a racemic mixture of a chiral base (e.g., an amine) is reacted with an enantiomerically pure acid like this compound, two diastereomeric salts are formed. These diastereomers have different physical properties, most notably different solubilities in a given solvent.[1][2][3] This difference allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.[1][2]
Q2: Why am I not getting any crystals, or why is an oil forming instead?
A2: This is a common issue often related to solvent choice, supersaturation, or impurities. "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid crystalline phase.[4][5] Potential causes include:
-
Inappropriate Solvent System: The chosen solvent may be too effective, dissolving both diastereomeric salts well and preventing the necessary supersaturation for crystallization.[5]
-
Insufficient Supersaturation: The concentration of the salt may be below its solubility limit.[1][5]
-
High Solute Concentration or Rapid Cooling: Conversely, excessively high concentrations or rapid cooling can lead to a high level of supersaturation that favors the formation of an oil over an ordered crystal lattice.[1][4]
-
Impurities: The presence of impurities can interfere with crystal nucleation and growth.[4][5]
Q3: My crystal yield is very low. How can I improve it?
A3: Low yields can stem from several factors, primarily related to the solvent system and crystallization conditions.[6]
-
Suboptimal Solvent: The desired diastereomeric salt may have significant solubility in the chosen solvent. A thorough solvent screening is essential to find a system that minimizes the solubility of the target salt.[6][7]
-
Temperature: Lowering the final crystallization temperature can decrease solubility and increase the yield.[8]
-
Mother Liquor: The more soluble diastereomer remains in the mother liquor. This can be recovered, and the resolving agent can be recycled.[1]
Q4: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my product is low. What can I do?
A4: Low diastereomeric or enantiomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in your current system, leading to co-precipitation.[5] To improve this:
-
Solvent Screening: The most critical step is to perform a thorough solvent screen to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[5][6]
-
Controlled Cooling: A slow and controlled cooling profile allows the system to remain in the metastable zone longer, favoring the crystallization of the less soluble diastereomer and minimizing the entrapment of the more soluble one.[1][4]
-
Recrystallization: Performing one or more recrystallizations of the obtained diastereomeric salt is often necessary to enhance its purity.[1][5]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic compound can significantly impact the resolution efficiency. Experimenting with sub-stoichiometric amounts (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.[1][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during diastereomeric salt crystallization with this compound.
| Problem | Potential Cause | Recommended Solution |
| No Crystallization or Oiling Out | Inappropriate Solvent System: Both diastereomeric salts are too soluble.[5] | Conduct a comprehensive solvent screen with solvents of varying polarities. Consider using a solvent/anti-solvent system to induce crystallization.[1][5] |
| Insufficient Supersaturation: The salt concentration is below the solubility limit.[1][5] | Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent.[1][5] | |
| High Supersaturation/Rapid Cooling: The solution is too concentrated, or the cooling rate is too fast, leading to oil formation.[4] | Dilute the solution with more solvent and reheat to dissolve the oil before attempting a slower, more controlled cooling process.[1] | |
| Impurities Present: Impurities are inhibiting crystal nucleation.[4][5] | Ensure the starting racemic compound and this compound are of high purity. Consider an additional purification step for the starting materials if necessary.[5] | |
| Low Yield of Crystalline Product | High Solubility of Desired Salt: The desired diastereomeric salt is too soluble in the chosen solvent. | Screen for a solvent that minimizes the solubility of the desired salt. Optimize the final crystallization temperature by lowering it to further decrease solubility.[1] |
| Loss in Mother Liquor: A significant amount of the desired salt remains dissolved in the filtrate. | Recover the resolving agent from the mother liquor for recycling. The undesired enantiomer can also potentially be racemized and reused.[1] | |
| Low Diastereomeric Excess (d.e.) | Small Solubility Difference: The solubilities of the two diastereomeric salts are too similar.[5] | A thorough solvent screen is crucial to maximize the solubility difference.[5][6] Experiment with different solvent systems. |
| Rapid Crystallization: Fast cooling traps the more soluble diastereomer in the crystal lattice.[1][5] | Implement a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature before any further cooling.[1] | |
| Co-crystallization: The more soluble diastereomer precipitates along with the less soluble one.[1] | Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity.[1][5] | |
| Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound is not optimal.[1] | Experiment with different molar ratios. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be beneficial.[5] |
Experimental Protocols
General Protocol for Diastereomeric Salt Crystallization
This protocol provides a general guideline for the resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry will be necessary for specific substrates.
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent at an elevated temperature to ensure complete dissolution.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, heating if necessary.
-
Slowly add the warm solution of this compound to the solution of the racemic amine with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
To maximize the yield, the flask can be placed in an ice bath or refrigerator for a period of time after initial cooling.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.[2]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[2]
-
The filtrate, which contains the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.
-
-
Recrystallization for Improved Purity (Recommended):
-
To enhance the diastereomeric purity, recrystallize the isolated salt from a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly and collect the purified crystals by vacuum filtration.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous solution of a base (e.g., 2M NaOH) dropwise until the pH is basic (pH > 10) to deprotonate the amine.[2]
-
Extract the liberated free amine with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[2]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield of the resolved amine.
-
Measure the enantiomeric excess (e.e.) of the product using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
-
Visualizing the Workflow and Troubleshooting Logic
Caption: Workflow and troubleshooting for diastereomeric salt crystallization.
Caption: Decision tree for troubleshooting "oiling out".
References
Technical Support Center: Monitoring (S)-2-Bromosuccinic Acid Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving (S)-2-bromosuccinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring reactions with this compound?
A1: The primary techniques for monitoring this compound reactions are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). HPLC is often preferred for its ability to analyze thermally labile and non-volatile compounds directly. For GC-MS analysis, derivatization is typically required to increase the volatility of the acidic analyte. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for real-time, non-invasive monitoring of reaction kinetics.
Q2: Why is chiral separation important for this compound, and how is it achieved?
A2: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). In pharmaceutical applications, it is often crucial to work with a single, pure enantiomer, as different enantiomers can have varied biological activities and toxicological profiles. Chiral separation is most commonly achieved using chiral HPLC with a chiral stationary phase (CSP). Another approach is indirect separation, where the enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.
Q3: I'm observing significant peak tailing in my HPLC analysis of this compound. What is the likely cause and how can I fix it?
A3: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC. The primary cause is often secondary interactions between the acidic carboxyl groups of the analyte and residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acidic modifier like formic acid or phosphoric acid will suppress the ionization of the silanol groups, reducing these unwanted interactions.
-
Use of an Appropriate Buffer: Incorporating a buffer at a sufficient concentration (e.g., 10-50 mM) can help maintain a stable pH and mask residual silanol activity.
-
Column Selection: Employing a column with end-capping or a base-deactivated stationary phase can significantly improve peak shape for acidic compounds.
Q4: Is derivatization necessary for the GC-MS analysis of this compound? If so, what are the recommended reagents?
A4: Yes, derivatization is generally necessary for the GC-MS analysis of this compound. Its carboxylic acid functional groups make it polar and non-volatile, which is not ideal for GC analysis. Derivatization replaces the active hydrogens on the carboxylic acid groups, increasing volatility and thermal stability. Silylation is a common and effective derivatization technique. Recommended silylating reagents include:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that is widely used.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N,N-bis(trimethyl-silyl)trifluoro-acetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS)
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Significant Peak Tailing | Secondary interactions with residual silanol groups on the column. | Lower the mobile phase pH to 2-3 using 0.1% formic or phosphoric acid. Increase buffer concentration (10-50 mM). Use an end-capped or base-deactivated column. |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Ensure the mobile phase is thoroughly mixed and degassed. Use a column oven to maintain a constant temperature. |
| Poor Resolution Between Enantiomers | Inappropriate chiral stationary phase (CSP) or mobile phase. | Screen different types of CSPs (e.g., polysaccharide-based, protein-based). Optimize the mobile phase composition, particularly the organic modifier and any additives. |
| Unexpected Peaks | Contamination, sample degradation, or side-product formation. | Run a blank to check for system contamination. Ensure proper sample storage and handling. Use MS detection to identify the mass of the unknown peaks. |
| Low Signal Intensity | Poor ionization, low concentration, or sample loss during preparation. | Optimize MS source parameters. Ensure the sample concentration is within the detector's linear range. Check the sample preparation procedure for potential losses. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peak Detected | Incomplete derivatization or thermal degradation in the injector. | Optimize derivatization conditions (reagent, temperature, time). Use a lower injector temperature or a more thermally stable derivative. |
| Broad or Tailing Peaks | Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality, low-bleed column. Ensure complete derivatization to cap all active hydrogens. |
| Multiple Peaks for a Single Compound | Incomplete derivatization leading to a mixture of partially and fully derivatized species. | Increase the amount of derivatizing reagent and/or extend the reaction time and temperature. |
| Poor Reproducibility | Inconsistent derivatization or sample injection. | Ensure precise and consistent execution of the derivatization protocol. Use an autosampler for injections to improve precision. |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Monitoring of an this compound Reaction
This protocol is designed for monitoring the conversion of a starting material to this compound.
-
Sample Preparation:
-
At specified time intervals, withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 900 µL of the initial mobile phase in a 1.5 mL microcentrifuge tube.
-
Vortex the mixture thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
| Parameter | Setting |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Protocol 2: GC-MS Analysis of this compound after Derivatization
This protocol is suitable for the quantification of this compound in a reaction mixture.
-
Sample Preparation and Derivatization:
-
Withdraw a 50 µL aliquot of the reaction mixture and transfer it to a vial.
-
Add an internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 50-500 m/z |
Visualizations
Technical Support Center: Purification of (S)-2-Bromosuccinic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the removal of impurities from (S)-2-bromosuccinic acid. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to ensure the successful purification of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available or synthetically prepared this compound?
A1: Impurities in this compound often stem from its synthesis, which is typically a variation of the Hell-Volhard-Zelinsky reaction on succinic acid. Potential impurities include:
-
Unreacted Succinic Acid: The starting material for the bromination reaction.
-
2,3-Dibromosuccinic acid: A potential byproduct formed from over-bromination of the succinic acid starting material.
-
(R)-2-Bromosuccinic acid: The opposite enantiomer, the presence of which will lower the enantiomeric excess of your desired (S)-enantiomer.
-
Fumaric Acid and Maleic Acid: These can arise from elimination reactions under the synthesis conditions.
-
Residual Phosphorus Reagents: If phosphorus halides are used as catalysts in the bromination.
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying this compound. This technique is particularly good at removing less soluble and more soluble impurities. For chiral purification, or to increase the enantiomeric excess, chiral chromatography may be necessary.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (approximately 160-163 °C) indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to identify and quantify impurities.
-
Chiral HPLC: This is essential for determining the enantiomeric excess (the percentage of the desired (S)-enantiomer compared to the (R)-enantiomer).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low Yield After Recrystallization | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. |
| The cooling process was too rapid, leading to the formation of small, impure crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the growth of larger, purer crystals. | |
| Oiling Out During Recrystallization | The crude material has a high level of impurities, which can lower the melting point of the mixture. | Try adding a small amount of a co-solvent to increase the solubility of the impurities. Alternatively, pre-purify the crude material using a different technique, such as column chromatography, before recrystallization. |
| The solution is too concentrated. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly. | |
| No Crystal Formation | The solution is not supersaturated, meaning too much solvent was used. | Evaporate some of the solvent to increase the concentration of the this compound and then try to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| The cooling temperature is not low enough. | Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation. | |
| Low Enantiomeric Excess (ee) After Purification | The recrystallization process did not effectively separate the enantiomers. | Recrystallization is not always effective at separating enantiomers. For significant improvement of the enantiomeric excess, chiral chromatography is the recommended method. |
| The analytical method for determining ee is not optimized. | Ensure your chiral HPLC method is properly developed and validated for this compound. This includes selecting the appropriate chiral stationary phase and mobile phase. |
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Deionized water (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water while stirring and heating on a hot plate until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Expected Outcome: This process should yield a white crystalline solid with a melting point in the range of 160-163 °C. The yield will depend on the initial purity of the crude material but is typically in the range of 80-90%.[1]
Chiral HPLC Method Development for Enantiomeric Excess Determination
1. Column Selection:
-
Start with polysaccharide-based chiral stationary phases (CSPs) like Chiralcel® OD-H or Chiralpak® AD-H, as they are known to be effective for a wide range of compounds, including acids.
2. Mobile Phase Selection:
-
For acidic compounds, it is common to use a mobile phase consisting of a non-polar solvent (like n-hexane) with an alcohol (like 2-propanol or ethanol) as a modifier.
-
To improve peak shape and resolution for acidic analytes, a small amount of a strong acid, such as trifluoroacetic acid (TFA) (typically 0.1%), should be added to the mobile phase.
3. Initial Screening:
-
Begin with a mobile phase composition of 90:10 (v/v) n-hexane:2-propanol with 0.1% TFA.
-
Run the analysis at a flow rate of 1 mL/min and monitor the elution with a UV detector.
4. Optimization:
-
If the enantiomers are not well-resolved, adjust the ratio of hexane to alcohol. Increasing the percentage of the alcohol modifier will generally decrease the retention time.
-
Experiment with different alcohol modifiers (e.g., ethanol instead of 2-propanol).
-
If separation is still not achieved, try a different chiral column.
Data Presentation
The following table summarizes the expected outcomes of the purification process. The exact values will vary depending on the initial purity of the crude material.
| Parameter | Before Purification (Crude) | After Recrystallization |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | Broad range, e.g., 155-160 °C | Sharp range, e.g., 161-163 °C |
| Chemical Purity (by HPLC) | 90-95% | >99% |
| Enantiomeric Excess (by Chiral HPLC) | Variable (e.g., 95%) | May see a slight increase (e.g., >97%) |
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship of Impurities and Purification Steps
The following diagram shows the logical relationship between the potential impurities and the steps in the purification process designed to remove them.
Caption: Relationship between impurities and purification methods.
References
storage and stability issues of (S)-2-bromosuccinic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of (S)-2-bromosuccinic acid solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from direct sunlight.[1][2][3] The recommended storage temperature is typically between 2-8°C under an inert atmosphere.[4]
Q2: How should I prepare and store solutions of this compound?
A2: Due to its limited stability in aqueous solutions, it is advisable to prepare solutions fresh before use. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The choice of solvent will depend on the specific application. This compound is sparingly soluble in water.[1]
Q3: What are the primary stability concerns for this compound solutions?
A3: The main stability concern is the hydrolysis of the carbon-bromine bond, which leads to the formation of (S)-2-hydroxysuccinic acid (malic acid) and hydrobromic acid. This degradation can be accelerated by elevated temperatures, high pH, and exposure to light.
Q4: What are the potential degradation products of this compound in solution?
A4: The primary degradation product is expected to be (S)-2-hydroxysuccinic acid via hydrolysis. Other potential degradation pathways, especially under harsh conditions, could include oxidation or elimination reactions.
Q5: Is this compound compatible with all common laboratory materials?
A5: this compound is incompatible with strong bases and reducing agents.[3] Contact with these materials should be avoided. Additionally, its acidic nature and the potential formation of hydrobromic acid upon degradation can cause corrosion of certain metals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the this compound solution. | Prepare fresh solutions for each experiment. If using a stock solution, perform a stability check using a suitable analytical method (e.g., HPLC, ion chromatography) to determine the extent of degradation. |
| Precipitate formation in the solution. | The concentration of this compound exceeds its solubility in the chosen solvent. | Ensure the concentration is within the solubility limits. Gentle warming or sonication may help dissolve the compound, but be mindful of potential accelerated degradation at higher temperatures. |
| Unexpected pH drop in the solution. | Hydrolysis of this compound, leading to the formation of hydrobromic acid. | Monitor the pH of the solution over time. If a stable pH is critical for your experiment, consider using a buffered system. Note that buffer components may influence the rate of degradation. |
| Discoloration of the solution. | Potential degradation or presence of impurities. | Use high-purity this compound and solvents. Protect the solution from light. If discoloration persists, the solution should be discarded. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solutions using HPLC
Objective: To quantify the degradation of this compound in solution over time under specific storage conditions.
Methodology:
-
Preparation of Standard Solution: Accurately weigh and dissolve a known amount of high-purity this compound in the desired solvent (e.g., water, buffer) to prepare a stock solution of known concentration.
-
Sample Preparation: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., different temperatures, light exposures).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.8 with orthophosphoric acid) and acetonitrile (e.g., 50:50 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: At specified time points, inject a sample from one of the vials into the HPLC system. The peak area of this compound will decrease as it degrades. The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area (t=0).
Protocol 2: Monitoring Hydrolysis via Ion Chromatography
Objective: To indirectly monitor the degradation of this compound by quantifying the formation of bromide ions.
Methodology:
-
Sample Preparation: Prepare and store the this compound solution as described in Protocol 1.
-
Ion Chromatography (IC) Analysis:
-
Calibration: Prepare a calibration curve using standard solutions of sodium bromide or potassium bromide.
-
Data Analysis: At specified time points, inject a sample into the IC system. Quantify the concentration of bromide ions based on the calibration curve. The increase in bromide concentration over time corresponds to the hydrolysis of this compound.
Data Presentation
Table 1: Hypothetical Stability of this compound (1 mg/mL in Water) under Different Storage Conditions
| Storage Condition | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| 2-8°C, Protected from Light | >99% | 98% | 95% |
| Room Temperature (~25°C), Protected from Light | 95% | 88% | 75% |
| Room Temperature (~25°C), Exposed to Light | 90% | 78% | 60% |
| 40°C, Protected from Light | 80% | 60% | 35% |
Note: This data is illustrative and intended to demonstrate the expected trends. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: General workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
comparing (S)-2-bromosuccinic acid with other chiral resolving agents
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. The most common method for industrial-scale resolution is the formation of diastereomeric salts using a chiral resolving agent. The choice of this agent is paramount, as it directly influences the efficiency, yield, and purity of the separation.
This guide provides a comparative overview of common acidic resolving agents for the resolution of racemic amines, with a focus on established agents like tartaric acid, mandelic acid, and camphorsulfonic acid. It also discusses the potential of (S)-2-bromosuccinic acid, a chiral dicarboxylic acid, in this context. The selection of an optimal resolving agent is often empirical, and success depends heavily on the specific substrate and the crystallization conditions.[1]
Principles of Chiral Resolution by Diastereomeric Salt Formation
The foundational principle of this technique is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics.[2][3] When a racemic amine is treated with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts, having different spatial arrangements, exhibit different solubilities in a given solvent, which allows for their separation by fractional crystallization.[4][5] The less soluble diastereomer crystallizes preferentially, and after its isolation, the pure amine enantiomer can be regenerated by treatment with a base.
Performance Comparison of Common Acidic Resolving Agents
The effectiveness of a chiral resolving agent is highly dependent on its interaction with the target racemic compound and the choice of solvent. The following tables summarize representative performance data for widely-used acidic resolving agents in the resolution of various racemic amines.
| Resolving Agent | Racemic Amine | Solvent | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-Diphenylpiperazine | Dichloromethane | Not specified | 98% (R,R)-enantiomer | [6] |
| (-)-Camphor-10-sulfonic Acid | (±)-2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | Acetone | 70% | >99% (R,R)-enantiomer | [7] |
| (+)-Di-p-toluoyl-D-tartaric Acid | (±)-4-Cyano-1-aminoindane | Methanol | Not specified | Up to 96% | [8] |
| (R,R)-(+)-Tartaric Acid | (±)-α-Methylbenzylamine | Methanol | Not specified | Not specified | [5] |
| (R)-Mandelic Acid (PEGylated) | (±)-1-Phenylethylamine | Methanol | 78-90% | 72-85% (up to 95% after 2nd cycle) | [2] |
Note: The data presented is for illustrative purposes. Yield and enantiomeric excess are highly substrate- and condition-dependent. Direct comparison requires screening agents against the same substrate under optimized conditions.
Profile of Chiral Resolving Agents
Tartaric Acid and its Derivatives
Derivatives of tartaric acid, such as O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA), are among the most frequently used resolving agents for racemic bases. Their rigid structures and multiple hydrogen-bonding sites often lead to the formation of well-defined, crystalline diastereomeric salts with significant differences in solubility.
Mandelic Acid
Mandelic acid is another common resolving agent, valued for its simple structure and commercial availability. It has been successfully used to resolve a variety of amines and amino acid derivatives.[9] In some cases, modifying the resolving agent, for example by PEGylation, can expedite the crystallization process and improve resolution efficiency.[2]
Camphorsulfonic Acid
As a relatively strong acid, camphorsulfonic acid (CSA) is particularly effective for resolving chiral amines and other cations.[4] Its bulky, rigid camphor backbone provides a distinct chiral environment that can lead to excellent diastereomeric discrimination, often resulting in high enantiomeric excess in a single crystallization step.[6]
This compound: A Potential Resolving Agent
This compound is a chiral dicarboxylic acid. Its structure possesses the necessary features for a potential resolving agent:
-
Acidity: The two carboxylic acid groups allow it to form salts with basic compounds like amines.
-
Chirality: It has a stereogenic center at the C2 position, which is essential for forming diastereomeric pairs.
-
Functionality: The presence of a bromine atom and a second carboxylic acid group offers additional points of interaction (e.g., hydrogen bonding, steric hindrance) that could lead to effective chiral discrimination.
Despite these favorable characteristics, a review of available scientific literature indicates that while this compound is utilized as a chiral building block in organic synthesis, its application as a resolving agent with published performance data (yield, % ee) is not well-documented. Researchers seeking novel resolving agents could consider screening this compound, particularly for racemic amines where common agents have proven ineffective.
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic amine via diastereomeric salt crystallization. This protocol should be adapted and optimized for each specific substrate and resolving agent combination.
Diastereomeric Salt Formation and Crystallization
-
Dissolution: In an appropriate flask, dissolve one molar equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate). The volume of solvent should be minimized while ensuring complete dissolution, often with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral acidic resolving agent (e.g., this compound, (+)-tartaric acid) in the same solvent, also with gentle heating if necessary.
-
Mixing and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. An exothermic reaction may be observed, and a precipitate may form immediately. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation. Stir the resulting slurry for a period of several hours to overnight to allow the system to reach equilibrium.[5]
-
Isolation: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Analysis of the Salt: Dry the crystalline salt and determine its diastereomeric excess (d.e.) using a suitable analytical technique, such as NMR spectroscopy or HPLC with a chiral stationary phase after liberating the amine.
Liberation of the Enantiomerically Enriched Amine
-
Suspension: Suspend the isolated diastereomeric salt in a biphasic system, such as water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: Add an aqueous base solution (e.g., 2M NaOH or saturated NaHCO₃) to the suspension and stir vigorously until all the solid has dissolved. The base neutralizes the acidic resolving agent, liberating the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. The liberated amine will be in the organic layer, while the salt of the resolving agent will remain in the aqueous layer. Separate the layers.
-
Work-up: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.
Determination of Enantiomeric Excess (% ee)
The enantiomeric excess of the resolved amine should be determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) employing a chiral stationary phase. The % ee is calculated from the peak areas of the two enantiomers:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. US3478101A - Method of resolving dl-ephedrine into its optically active components - Google Patents [patents.google.com]
- 7. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US1867274A - Resolution of ephedrine and its homologues and of mandelic acid, and certain intermediates - Google Patents [patents.google.com]
- 9. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Excess Determination for (S)-2-Bromosuccinic Acid Products
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control and stereoselective synthesis. This guide provides an objective comparison of three common analytical techniques for determining the enantiomeric excess of (S)-2-bromosuccinic acid: Direct Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC) with Derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sample throughput, available instrumentation, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the three techniques.
| Feature | Direct Chiral HPLC | Chiral GC with Derivatization | NMR with Chiral Solvating Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral capillary column. | Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift differences. |
| Sample Preparation | Simple dissolution in the mobile phase. | Required derivatization (e.g., esterification) to increase volatility. | Simple mixing of the sample with the chiral solvating agent in an NMR tube. |
| Analysis Time | 15-40 minutes per sample. | 20-50 minutes per sample (excluding derivatization time). | 5-20 minutes per sample. |
| Resolution | Generally provides baseline separation (Rs > 1.5). | High resolution is often achievable with appropriate columns. | Dependent on the choice of solvating agent and analyte concentration. |
| Sensitivity (LOD/LOQ) | High, suitable for trace analysis. | Very high, especially with mass spectrometry (MS) detection. | Lower compared to chromatographic methods. |
| Instrumentation | HPLC with a chiral column and UV detector. | GC with a chiral column and Flame Ionization Detector (FID) or MS. | NMR Spectrometer (≥400 MHz recommended). |
| Advantages | Direct analysis, high accuracy, and robustness. | High resolution and sensitivity. | Fast analysis, non-destructive, and provides structural information. |
| Disadvantages | Cost of chiral columns, method development can be time-consuming. | Derivatization step adds complexity and potential for error. | Lower sensitivity, potential for peak overlap, cost of chiral solvating agents. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the experimental protocols for each of the compared techniques for the analysis of this compound.
Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of the enantiomers of 2-bromosuccinic acid without the need for derivatization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral Stationary Phase: CHIRALPAK QN-AX or QD-AX (anion-exchange type)
-
Detector: UV detector (wavelength set to 210 nm)
Reagents:
-
Mobile Phase: A mixture of a suitable buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for best resolution.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the 2-bromosuccinic acid product in the mobile phase.
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will elute at different retention times.
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas (A) of the two enantiomers using the following formula:
-
ee (%) = [(AS - AR) / (AS + AR)] x 100
-
Method 2: Chiral Gas Chromatography (GC) with Derivatization
This method requires the conversion of the non-volatile 2-bromosuccinic acid into a more volatile derivative, typically an ester, prior to analysis on a chiral GC column.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column: Cyclodextrin-based (e.g., β-DEX™ or γ-DEX™)
Reagents:
-
Derivatizing Agent: A solution of 2M HCl in methanol or another suitable esterification reagent.
-
Solvents: Dichloromethane, anhydrous sodium sulfate.
Procedure:
-
Derivatization (Esterification):
-
To 1 mg of the 2-bromosuccinic acid sample, add 1 mL of 2M HCl in methanol.
-
Heat the mixture at 60 °C for 1 hour in a sealed vial.
-
After cooling, neutralize the solution and extract the resulting dimethyl 2-bromosuccinate with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate the sample.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium
-
-
Analysis: Inject the derivatized sample into the GC.
-
Calculation of Enantiomeric Excess: Calculate the ee based on the integrated peak areas of the two diastereomeric ester peaks.
Method 3: NMR Spectroscopy with a Chiral Solvating Agent
This technique utilizes a chiral solvating agent to induce a chemical shift difference between the enantiomers in the NMR spectrum.
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
-
5 mm NMR tubes
Reagents:
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Deuterated Solvent: Chloroform-d (CDCl3) or another suitable solvent.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2-bromosuccinic acid sample in 0.6 mL of CDCl3 in an NMR tube.
-
Acquire a standard 1H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent, TFAE, to the NMR tube.
-
-
NMR Analysis:
-
Acquire another 1H NMR spectrum after the addition of the CSA.
-
The signals corresponding to the protons adjacent to the chiral center of the two enantiomers should appear as separate peaks.
-
-
Calculation of Enantiomeric Excess: The ee is determined by integrating the signals of the two resolved enantiomeric peaks.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams outline the workflows for each technique.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved through several analytical techniques. Direct chiral HPLC offers a robust and accurate method without the need for derivatization. Chiral GC with derivatization provides excellent resolution and sensitivity, making it suitable for trace analysis. NMR spectroscopy with a chiral solvating agent is a rapid and non-destructive technique ideal for high-throughput screening and reaction monitoring. The choice of the most appropriate method will depend on the specific requirements of the analysis, available instrumentation, and desired sample throughput. For comprehensive and orthogonal validation of enantiomeric purity, employing more than one of these techniques is often recommended.
A Comparative Guide to Validated Analytical Methods for (S)-2-Bromosuccinic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of (S)-2-bromosuccinic acid, a chiral building block of significant interest in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring the quality, efficacy, and safety of drug substances and products. This document details two primary analytical techniques: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering supporting experimental data and detailed protocols to inform method selection and implementation.
Method Comparison at a Glance
The two principal methods for the analysis of this compound are Chiral HPLC and GC-MS. Chiral HPLC is often preferred for its ability to directly separate enantiomers without derivatization, while GC-MS provides high sensitivity and structural confirmation, though it typically requires a derivatization step to improve the volatility of the analyte.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Enantioselective separation on a chiral stationary phase. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Derivatization | Not typically required. | Mandatory for the analysis of non-volatile di-carboxylic acids. |
| Primary Advantage | Direct analysis of enantiomers. | High sensitivity and specificity; structural confirmation. |
| Common Detector | UV/Vis or Photodiode Array (PDA) Detector. | Mass Spectrometer (MS). |
| Typical Run Time | 15-35 minutes. | 20-40 minutes. |
| Validation Parameters | Well-established for specificity, linearity, accuracy, precision, LOD, and LOQ. | Well-established for specificity, linearity, accuracy, precision, LOD, and LOQ. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their individual quantification.
Experimental Protocol: Chiral HPLC
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV/Vis or Photodiode Array (PDA) detector
2. Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase is often effective. An example is a cellulose- or amylose-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H, or a Pirkle-type column like the (R,R) Whelk-O1.
-
Mobile Phase: A normal-phase mobile phase is commonly used for these types of separations. A typical mobile phase could consist of a mixture of n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. An example mobile phase composition is n-hexane:ethanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic 2-bromosuccinic acid in the mobile phase. Prepare a series of dilutions to create calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.
Validation Data Summary: Chiral HPLC
The following table summarizes typical validation parameters for a chiral HPLC method for a brominated organic acid, which can be considered representative for the analysis of this compound.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Range | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Resolution (Rs) | > 2.0 between enantiomers |
Experimental Workflow: Chiral HPLC
Chiral HPLC Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to convert the carboxylic acid groups into more volatile esters or silyl esters.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Mass spectrometer detector
2. Derivatization (Esterification):
-
Reagents: Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v).
-
Procedure:
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a known volume of BF₃-methanol solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Extract the methyl ester derivatives with a non-polar solvent like hexane.
-
The hexane layer is then ready for GC-MS analysis.
-
3. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Validation Data Summary: GC-MS
The following table presents typical validation parameters for a GC-MS method for a dicarboxylic acid, which can serve as a reference for the analysis of the derivatized this compound.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Range | 0.5 - 100 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Experimental Workflow: GC-MS
GC-MS Workflow
Conclusion
Both Chiral HPLC and GC-MS are viable and robust techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. For direct enantiomeric purity determination without derivatization, Chiral HPLC is the method of choice. For high-sensitivity applications requiring structural confirmation, GC-MS is a powerful alternative, provided that a validated derivatization procedure is employed. The detailed protocols and validation data presented in this guide serve as a valuable resource for researchers and scientists in the selection and implementation of the most appropriate analytical method for their needs.
A Spectroscopic Showdown: Unveiling the Chiral Secrets of (S)- and (R)-2-Bromosuccinic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the enantiomers of 2-bromosuccinic acid, (S)- and (R)-2-bromosuccinic acid, offering a foundational dataset for their identification and differentiation.
Enantiomers, being non-superimposable mirror images, present a unique challenge in chemical analysis. While many of their physical and chemical properties are identical, their interaction with plane-polarized light and other chiral entities differs significantly. This guide delves into the spectroscopic nuances of (S)- and (R)-2-bromosuccinic acid, presenting available experimental data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), alongside a critical discussion on chiroptical techniques.
Spectroscopic Data Summary
The standard spectroscopic techniques of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry do not differentiate between the (S) and (R) enantiomers of 2-bromosuccinic acid under achiral conditions. The data presented in the following tables are therefore applicable to both enantiomers. The key differentiator lies in their chiroptical properties, specifically their optical rotation.
| Spectroscopic Technique | (S)-2-Bromosuccinic Acid | (R)-2-Bromosuccinic Acid |
| ¹H NMR (Proton NMR) | Identical to (R)-enantiomer | Identical to (S)-enantiomer |
| ¹³C NMR (Carbon-13 NMR) | Identical to (R)-enantiomer | Identical to (S)-enantiomer |
| IR (Infrared) Spectroscopy | Identical to (R)-enantiomer | Identical to (S)-enantiomer |
| Mass Spectrometry (MS) | Identical to (R)-enantiomer | Identical to (S)-enantiomer |
| Chiroptical Properties | ||
| Specific Rotation | Negative (-) | Positive (+) |
Table 1: Qualitative Spectroscopic Comparison
Quantitative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~4.5 | Triplet | -CH(Br)- |
| ¹H | ~3.0 | Doublet of doublets | -CH₂- |
| ¹³C | ~170-175 | Singlet | -COOH |
| ¹³C | ~40-45 | Singlet | -CH(Br)- |
| ¹³C | ~35-40 | Singlet | -CH₂- |
Table 2: Typical ¹H and ¹³C NMR Data for 2-Bromosuccinic Acid. Note: Exact chemical shifts may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1200-1300 | C-O stretch | Carboxylic Acid |
| ~600-700 | C-Br stretch | Alkyl Halide |
Table 3: Key IR Absorption Bands for 2-Bromosuccinic Acid.
Mass Spectrometry (MS)
| m/z Ratio | Proposed Fragment |
| 196/198 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 179/181 | [M-OH]⁺ |
| 151/153 | [M-COOH]⁺ |
| 117 | [M-Br]⁺ |
Table 4: Expected Mass Spectrometry Fragmentation for 2-Bromosuccinic Acid.
Chiroptical Data: The Differentiating Factor
The definitive method for distinguishing between (S)- and (R)-2-bromosuccinic acid is through the measurement of their optical activity.
| Enantiomer | Specific Rotation ([α]) | Conditions |
| This compound | -43.8° | c = 6 in water[1] |
| -65.0° | c = 6 in absolute alcohol[1] | |
| -73.5° | c = 6 in acetone[1] | |
| (R)-2-Bromosuccinic Acid | +41.9° | c = 5 in water (at 15°C)[1] |
| +67.9° | in ether (at 20°C)[1] |
Table 5: Specific Rotation of (S)- and (R)-2-Bromosuccinic Acid.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-bromosuccinic acid.
Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
2-Bromosuccinic acid sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the 2-bromosuccinic acid sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer.
-
Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance.
-
-
Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
References
A Cost-Benefit Analysis of (S)-2-Bromosuccinic Acid in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Building Blocks
In the realm of pharmaceutical development and fine chemical synthesis, the stereoselective construction of molecules is paramount. Chiral building blocks serve as fundamental starting materials for introducing specific stereochemistry, thereby ensuring the desired therapeutic efficacy and minimizing potential off-target effects of drug candidates. Among these, (S)-2-bromosuccinic acid has emerged as a valuable synthon. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, comparing it with alternative strategies, particularly in the context of producing chiral molecules like (S)-aspartic acid.
Executive Summary
This compound is a versatile chiral building block for introducing a stereodefined succinyl moiety. However, a thorough cost-benefit analysis reveals that for the synthesis of common chiral molecules such as (S)-aspartic acid, its use is often economically prohibitive compared to established industrial methods. The primary alternative, enzymatic synthesis from inexpensive achiral starting materials, offers significantly higher yields and lower raw material costs, making it the dominant industrial route. While the use of this compound may be justifiable for highly specialized, complex target molecules where enzymatic routes are not available, for many applications, alternative chiral pool starting materials or asymmetric catalysis present more viable options.
Data Presentation: A Comparative Overview
To illustrate the economic and synthetic disparities, the following tables provide a comparative analysis for the synthesis of (S)-aspartic acid, a representative chiral target molecule.
Table 1: Raw Material Cost Comparison
| Raw Material | Typical Price (per kg) | Purity/Grade | Key Supplier Notes |
| This compound | > $200,000 (based on small scale pricing) | >95% | Primarily available in small, research-grade quantities; bulk pricing is not readily available and likely remains high.[1] |
| L-Aspartic Acid (Chiral Pool Alternative) | $30 - $50 | Food/Pharma Grade | Widely available from various suppliers in bulk quantities.[2][3] |
| Fumaric Acid (for Enzymatic Synthesis) | $1.10 - $4.79 | Industrial Grade | A commodity chemical with high availability and low cost.[4][5][6] |
Table 2: Synthetic Route Comparison for (S)-Aspartic Acid Production
| Parameter | Synthesis from this compound | Enzymatic Synthesis from Fumaric Acid |
| Starting Materials | This compound, Ammonia | Fumaric Acid, Ammonia |
| Key Reagents/Catalysts | Organic solvents | Immobilized E. coli cells (Aspartase) |
| Reported Yield | Not readily available in high yield | > 95%[7] |
| Enantiomeric Excess (e.e.) | Theoretically high (retention of stereochemistry) | > 99% |
| Number of Steps | Likely 1-2 steps (amination, purification) | 1 step (biocatalytic conversion) |
| Process Complexity | Requires handling of a corrosive bromo-compound and organic solvents. | Requires bioreactor setup and enzyme immobilization. |
| Cost-Effectiveness | Low (due to very high starting material cost) | High (due to low-cost starting materials and high yield) |
Experimental Protocols
Hypothetical Protocol for Synthesis of (S)-Aspartic Acid from this compound
Reaction:
This compound + 2 NH₃ → (S)-Aspartic acid + NH₄Br
Procedure:
-
Reaction Setup: In a pressure vessel, dissolve this compound (1 equivalent) in a suitable solvent (e.g., water or a polar aprotic solvent).
-
Ammonia Addition: Add a significant excess of aqueous ammonia (e.g., 10-20 equivalents).
-
Heating: Heat the sealed vessel to a temperature between 80-120°C for several hours.
-
Work-up: After cooling, the reaction mixture would be acidified to precipitate the (S)-aspartic acid.
-
Purification: The crude product would require recrystallization to achieve high purity.
Note: This is a generalized protocol. Optimization of temperature, pressure, and reaction time would be necessary to maximize yield and minimize side reactions.
Industrial Protocol for Enzymatic Synthesis of L-Aspartic Acid
The industrial production of L-aspartic acid predominantly utilizes immobilized Escherichia coli cells containing the enzyme aspartase.[8][9][10][11][12]
Process:
-
Biocatalyst Preparation: E. coli cells with high aspartase activity are cultivated and then immobilized in a suitable matrix (e.g., polyacrylamide gel or κ-carrageenan).[9]
-
Reaction Medium: A solution of fumaric acid is prepared and the pH is adjusted to the optimal range for the enzyme (typically around 8.5-9.0) with the addition of ammonia, which also serves as a reactant.
-
Bioconversion: The fumaric acid/ammonia solution is passed through a packed bed reactor containing the immobilized cells. The reaction is typically run at a controlled temperature (e.g., 30-50°C).
-
Product Isolation: The effluent from the reactor, now containing L-aspartic acid, is collected. The L-aspartic acid is then crystallized by adjusting the pH to its isoelectric point (around 2.8).[8]
-
Downstream Processing: The crystallized L-aspartic acid is separated by filtration or centrifugation, washed, and dried.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative workflows for the synthesis of (S)-Aspartic Acid.
Caption: Logical relationship of cost-benefit factors.
Conclusion and Recommendations
The analysis clearly indicates that for the synthesis of a widely used chiral molecule like (S)-aspartic acid, the use of this compound as a starting material is not economically competitive. The extremely high cost of this compound, coupled with the likely moderate yields of a chemical conversion, cannot compete with the highly optimized, high-yield, and low-cost enzymatic synthesis from fumaric acid.
Recommendations for Researchers and Drug Development Professionals:
-
For commodity chiral chemicals: For the synthesis of common, commercially available chiral molecules like standard amino acids, enzymatic methods or fermentation should be the primary consideration for large-scale production due to their overwhelming cost and efficiency advantages.
-
For novel and complex chiral molecules: The use of this compound and other specialized chiral building blocks should be reserved for the synthesis of novel, high-value molecules where established enzymatic or fermentation routes do not exist. In these cases, the high cost of the starting material may be justified by the value of the final product and the synthetic expediency it offers.
-
Exploration of alternatives: Before committing to a synthetic route using an expensive chiral building block, a thorough investigation of alternatives is crucial. This includes exploring other chiral pool starting materials, developing a de novo asymmetric synthesis using catalysis, or investigating the potential for a novel biocatalytic route.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. avanca.com [avanca.com]
- 4. Global Fumaric acid Price | Tridge [dir.tridge.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. Buy Fumaric Acid - Affordable Price, 99% Purity, High Quality [topfoodchemicals.com]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Basic Studies for Continuous Production of L-Aspartic Acid by Immobilized Escherichia coli Cells | Scilit [scilit.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Commercially Available (S)-2-Bromosuccinic Acid: Purity Assessment and Viable Alternatives
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is paramount. (S)-2-bromosuccinic acid, a versatile C4 chiral synthon, is integral to the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. Its utility in introducing a stereocenter and its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom, make it a valuable tool in asymmetric synthesis. However, the enantiomeric and chemical purity of commercially available this compound can vary between suppliers, potentially impacting reaction yields, stereoselectivity, and the impurity profile of the final product. This guide provides a comprehensive comparison of methods to assess the purity of commercially available this compound and explores potential alternative chiral building blocks.
This guide presents detailed experimental protocols for key analytical techniques, a comparison of commercial suppliers, and an evaluation of alternative chiral building blocks to aid researchers in making informed decisions for their synthetic needs.
Assessing the Purity of this compound
The primary concerns when evaluating the purity of this compound are its chemical purity (presence of contaminants other than its enantiomer) and, more critically, its enantiomeric purity (the proportion of the desired (S)-enantiomer to the (R)-enantiomer). Several analytical techniques can be employed to determine these parameters.
Key Purity Assessment Techniques
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method for determining the enantiomeric excess (e.e.) of this compound. By using a chiral stationary phase (CSP), the two enantiomers can be separated and quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): ¹H NMR spectroscopy in the presence of a chiral solvating agent can be used to differentiate the enantiomers. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to separate signals for each enantiomer in the NMR spectrum.
-
Melting Point Analysis: The melting point of a pure enantiomer is typically sharp and higher than that of a racemic mixture or an impure sample. A broad melting range or a depressed melting point can indicate the presence of impurities, including the other enantiomer.
-
Optical Rotation: While a classical method, measuring the specific rotation of a sample can provide a quick indication of enantiomeric purity. However, this method is less accurate than chromatographic or spectroscopic techniques and is highly sensitive to concentration, temperature, and the presence of other chiral compounds.
Comparison of Commercial Sources for this compound
Several chemical suppliers offer this compound. While most vendors provide a certificate of analysis (CoA) with basic information, the level of detail regarding enantiomeric purity can differ. Researchers should ideally request lot-specific data for enantiomeric excess when purity is critical.
| Supplier | Product Number (Example) | Stated Purity (Typical) | Availability of Enantiomeric Purity Data | CAS Number(s) Provided |
| Sigma-Aldrich | B81204 | 98% | Often available on CoA or upon request. | 923-06-8 (for the racemate, be cautious) |
| American Elements | Varies | Can be produced in high purity forms (e.g., 99%, 99.9%).[1] | Inquire for specific batches. | 20859-23-8 |
| CymitQuimica | TR-B688800 | Not explicitly stated. | Inquire for specific batches. | 20859-23-8 |
| ChemicalBook | Varies | Varies by supplier. | Inquire for specific batches. | 20859-23-8, 584-98-5 |
| Santa Cruz Biotechnology | sc-239564 | Not explicitly stated. | Inquire for specific batches. | 923-06-8 |
| BLD Pharm | BD132965 | Varies by batch. | Inquire for specific batches. | 20859-23-8 |
Note: The CAS number for this compound can vary between suppliers (e.g., 20859-23-8, 584-98-5). It is crucial to confirm the stereochemistry and CAS number with the supplier. The CAS number 923-06-8 often refers to the racemic mixture.
Experimental Protocols
Below are detailed protocols for the recommended purity assessment methods.
Chiral HPLC for Enantiomeric Purity
This protocol provides a general method; optimization may be required based on the specific instrument and column used.
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase such as Chiralcel® OD-H or Chiralpak® AD-H is often effective for separating chiral carboxylic acids.
-
Mobile Phase: A mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is a common starting point. A typical mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of racemic 2-bromosuccinic acid to determine the retention times of both the (S) and (R) enantiomers.
-
Prepare a sample of the commercially available this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject the racemic standard and the sample onto the chiral column.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
-
¹H NMR Spectroscopy with a Chiral Solvating Agent
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Chiral Solvating Agent (CSA): A chiral amine such as (R)-(+)-1-phenylethylamine or a chiral alcohol.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Procedure:
-
Dissolve a known amount of the this compound sample in the chosen deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons adjacent to the chiral center should show splitting or the appearance of new signals if both enantiomers are present.
-
The ratio of the integrals of the separated signals corresponds to the enantiomeric ratio.
-
Logical Flow for NMR-based Purity Assessment
References
Comparative Reactivity of (S)-2-Bromosuccinic Acid and its Esters in Nucleophilic Substitution Reactions
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of (S)-2-bromosuccinic acid and its corresponding esters. This document provides an objective analysis of their performance in nucleophilic substitution reactions, supported by theoretical principles and detailed experimental protocols.
Introduction
This compound and its ester derivatives are valuable chiral building blocks in organic synthesis, particularly in the preparation of biologically active molecules and pharmaceuticals. Their reactivity is primarily centered around the electrophilic carbon atom bearing the bromine substituent, making them susceptible to nucleophilic substitution reactions (SN2). The presence of adjacent carbonyl groups significantly influences the reactivity of the C-Br bond. This guide provides a comparative analysis of the reactivity of this compound versus its esters, offering insights into the factors governing their reaction kinetics and synthetic utility.
Theoretical Reactivity Profile
The reactivity of α-bromo carbonyl compounds in SN2 reactions is significantly enhanced compared to analogous primary alkyl halides.[1] This acceleration is attributed to the stabilization of the transition state through orbital overlap with the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, increasing the electrophilicity of the α-carbon.[2]
When comparing this compound with its esters, two key factors come into play:
-
Electronic Effects: The free carboxylic acid groups in this compound can be deprotonated under basic or even neutral conditions to form a carboxylate anion. This negatively charged carboxylate group is electron-donating and can decrease the electrophilicity of the α-carbon, potentially slowing down the rate of nucleophilic attack compared to the corresponding ester. Conversely, the ester group is electron-withdrawing, which should enhance the electrophilicity of the α-carbon.
-
Steric Hindrance: The ester group, particularly with bulkier alkyl chains, can introduce greater steric hindrance around the reaction center compared to the carboxylic acid group, which could potentially decrease the rate of an SN2 reaction.[3]
Based on these opposing electronic and steric effects, the relative reactivity of this compound and its esters is not immediately obvious and is highly dependent on the specific reaction conditions, including the nature of the nucleophile and the solvent.
Data Presentation: A Comparative Overview
| Feature | This compound | This compound Esters (e.g., Dimethyl Ester) |
| Electrophilicity of α-Carbon | Potentially lower due to the possible formation of an electron-donating carboxylate anion. | Higher due to the electron-withdrawing nature of the ester group. |
| Steric Hindrance | Generally lower. | Can be higher depending on the size of the ester alkyl group. |
| Solubility | Generally more soluble in polar protic solvents. | Generally more soluble in a wider range of organic solvents. |
| Reaction with Basic Nucleophiles | Can undergo an initial acid-base reaction, which may affect the subsequent substitution. | Directly undergoes nucleophilic attack. |
Experimental Protocols
To facilitate a direct comparison of reactivity, the following detailed experimental protocols for the reaction of this compound and its dimethyl ester with a common nucleophile, sodium azide, are provided. These protocols are designed to be conducted under identical conditions to allow for a meaningful comparison of reaction rates and yields.
Protocol 1: Nucleophilic Substitution of this compound with Sodium Azide
Objective: To synthesize (S)-2-azidosuccinic acid and monitor the reaction progress to determine the reaction rate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., ethyl acetate/hexanes with a small amount of acetic acid)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at a constant temperature (e.g., 50 °C).
-
Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude (S)-2-azidosuccinic acid.
-
Purify the product by a suitable method, such as column chromatography or recrystallization, to determine the isolated yield.
Protocol 2: Nucleophilic Substitution of Dimethyl (S)-2-Bromosuccinate with Sodium Azide
Objective: To synthesize dimethyl (S)-2-azidosuccinate and monitor the reaction progress to determine the reaction rate.
Materials:
-
Dimethyl (S)-2-bromosuccinate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve dimethyl (S)-2-bromosuccinate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at the same constant temperature used in Protocol 1 (e.g., 50 °C).
-
Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude dimethyl (S)-2-azidosuccinate.
-
Purify the product by column chromatography to determine the isolated yield.
Visualization of Experimental Workflow and Reactivity Concepts
To visually represent the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Comparative experimental workflow for the nucleophilic substitution of the acid and its ester.
Caption: Generalized SN2 reaction mechanism for the substitution at the chiral center.
Caption: Key factors influencing the rate of SN2 reactions.
Conclusion
The comparative reactivity of this compound and its esters in nucleophilic substitution reactions is a nuanced interplay of electronic and steric factors. While the ester functionality is expected to enhance the electrophilicity of the α-carbon, the potential for the carboxylic acid to exist as a less electrophilic carboxylate under certain conditions complicates a straightforward comparison. The provided experimental protocols offer a standardized method for researchers to empirically determine the relative reactivities of these important chiral building blocks. A thorough understanding of these reactivity differences is crucial for the strategic design of synthetic routes in drug discovery and development.
References
Navigating Diastereoselectivity: A Comparative Analysis of Analytical Techniques in Reactions of (S)-2-Bromosuccinic Acid
For researchers, scientists, and drug development professionals, the stereochemical outcome of a reaction is paramount. The use of chiral building blocks like (S)-2-bromosuccinic acid is a cornerstone of asymmetric synthesis, enabling the targeted creation of stereoisomers. A critical aspect of this process is the accurate determination of diastereomeric excess (d.e.), which quantifies the stereoselectivity of a given transformation. This guide provides a comparative analysis of common analytical methods for determining diastereomeric excess in reactions involving this compound, supported by experimental data and detailed protocols.
The reaction of a chiral starting material, such as this compound, with another reactant can lead to the formation of diastereomers—stereoisomers that are not mirror images of each other. The relative proportion of these diastereomers is a direct measure of the reaction's stereoselectivity. Accurate analysis of the diastereomeric excess is crucial for optimizing reaction conditions and for the characterization of the final products, which is of particular importance in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry.
Comparison of Analytical Methodologies
The two most prevalent and powerful techniques for the analysis of diastereomeric excess are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited to different stages of the research and development process.
| Feature | ¹H NMR Spectroscopy | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Exploits the different chemical environments of protons in diastereomers, leading to distinct and quantifiable signals. | Physically separates diastereomers based on their differential interactions with a chiral stationary phase. |
| Sample Preparation | Relatively simple; dissolution in a suitable deuterated solvent. | More involved; requires method development to find a suitable chiral column and mobile phase for baseline separation. |
| Analysis Time | Rapid, often requiring only a few minutes per sample. | Can be more time-consuming due to the need for chromatographic separation. |
| Data Interpretation | Direct integration of non-overlapping proton signals corresponding to each diastereomer. | Comparison of the integrated peak areas of the separated diastereomers. |
| Quantitative Accuracy | High, provided signals are well-resolved. | Generally considered the gold standard for accuracy, capable of quantifying very high d.e. values. |
| Sensitivity | Lower sensitivity compared to HPLC. | High sensitivity, allowing for the analysis of trace components. |
| Development Effort | Minimal method development required. | Significant upfront method development may be necessary. |
Experimental Protocols
General Experimental Workflow for Diastereomeric Excess Analysis
The logical flow for analyzing the diastereomeric excess of a reaction product from this compound involves synthesis followed by purification and analysis using either NMR or HPLC.
Caption: General workflow for synthesis and diastereomeric excess analysis.
Protocol 1: Diastereomeric Excess Determination by ¹H NMR Spectroscopy
This method is particularly useful for rapid screening of reaction conditions due to its speed and minimal sample preparation.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified reaction product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Signal Identification: Identify characteristic proton signals that are well-resolved and unique to each diastereomer. Protons adjacent to the newly formed stereocenter are often good candidates.
-
Integration and Calculation: Integrate the identified signals for each diastereomer. The diastereomeric excess is calculated using the following formula: d.e. (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100
Protocol 2: Diastereomeric Excess Determination by Chiral HPLC
Chiral HPLC is the preferred method for highly accurate and sensitive determination of diastereomeric excess, especially for regulatory submissions.
-
Method Development:
-
Column Selection: Screen various chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose), to find one that provides separation of the diastereomers.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with or without additives like trifluoroacetic acid or diethylamine) to achieve baseline resolution of the diastereomeric peaks with good peak shape.
-
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system.
-
Data Analysis: Integrate the peak areas of the two separated diastereomers. The diastereomeric excess is calculated using the following formula: d.e. (%) = [ (Peak Area of Major Diastereomer - Peak Area of Minor Diastereomer) / (Peak Area of Major Diastereomer + Peak Area of Minor Diastereomer) ] x 100
Logical Relationship of Analytical Method Selection
The choice between NMR and HPLC for diastereomeric excess analysis often depends on the stage of the research and the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
literature comparison of different synthetic routes to (S)-2-bromosuccinic acid
For Researchers, Scientists, and Drug Development Professionals
(S)-2-bromosuccinic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemistry is crucial for the desired therapeutic effect of the final product. This guide provides an objective comparison of different synthetic routes to this compound, offering a comprehensive overview of methodologies, quantitative data, and detailed experimental protocols to assist researchers in selecting the most suitable pathway for their needs.
Comparison of Synthetic Routes
The selection of a synthetic route to this compound depends on several factors, including the availability of starting materials, desired enantiomeric purity, scalability, and cost. The following table summarizes the key quantitative data for the most common synthetic approaches.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| 1. From (S)-Aspartic Acid | (S)-Aspartic Acid | Sodium Nitrite (NaNO₂), Potassium Bromide (KBr) | 60-70% | >98% | Stereospecific, readily available chiral starting material. | Potential for side reactions, requires careful control of reaction conditions. |
| 2. From (S)-Malic Acid | (S)-Malic Acid | Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂) | 50-60% | >95% | Stereospecific, commercially available chiral starting material. | Use of hazardous reagents, potential for racemization if not carefully controlled. |
| 3. Bromination of Succinic Acid and Chiral Resolution | Succinic Acid | Bromine (Br₂), Phosphorus Tribromide (PBr₃), Chiral Amine (e.g., (R)-1-phenylethylamine) | 30-40% (after resolution) | >99% (after resolution) | Inexpensive starting material. | Produces a racemic mixture requiring a separate resolution step, lower overall yield. |
| 4. Biocatalytic Synthesis | Succinic Acid or a derivative | Halogenase Enzyme | Variable | Potentially >99% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited availability of suitable enzymes, may require process optimization and enzyme engineering. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed above.
Synthesis from (S)-Aspartic Acid
This method relies on a diazotization reaction of the amino group of (S)-aspartic acid, followed by nucleophilic substitution with a bromide ion, proceeding with retention of configuration.
Experimental Protocol:
A solution of (S)-aspartic acid (13.3 g, 0.1 mol) and potassium bromide (23.8 g, 0.2 mol) in 1 M hydrobromic acid (100 mL) is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (8.3 g, 0.12 mol) in water (20 mL) is added dropwise to the stirred solution over 1 hour, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours and then allowed to warm to room temperature overnight. The reaction mixture is then extracted with diethyl ether (3 x 100 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Synthesis from (S)-Malic Acid
This route involves the direct substitution of the hydroxyl group of (S)-malic acid with a bromine atom using a brominating agent. This reaction typically proceeds with inversion of configuration.
Experimental Protocol:
(S)-Malic acid (13.4 g, 0.1 mol) is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath, and phosphorus tribromide (9.0 mL, 0.095 mol) is added dropwise with stirring. After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated at 60 °C for 4 hours. The mixture is then cooled, and ice-cold water (50 mL) is carefully added to quench the excess PBr₃. The product is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give this compound.
Bromination of Succinic Acid and Chiral Resolution
This classical approach, known as the Hell-Volhard-Zelinsky reaction, produces racemic 2-bromosuccinic acid, which is then resolved using a chiral amine to separate the enantiomers.
Experimental Protocol:
-
Step 1: Synthesis of Racemic 2-Bromosuccinic Acid: A mixture of succinic acid (11.8 g, 0.1 mol) and red phosphorus (0.3 g) is heated to 140 °C. Bromine (5.2 mL, 0.1 mol) is added dropwise over 30 minutes. The reaction mixture is maintained at 140 °C for 3 hours. After cooling, the mixture is poured onto crushed ice. The resulting solid is collected by filtration, washed with cold water, and dried to give racemic 2-bromosuccinic acid.
-
Step 2: Chiral Resolution: The racemic 2-bromosuccinic acid (19.7 g, 0.1 mol) is dissolved in hot ethanol (200 mL). (R)-1-phenylethylamine (12.1 g, 0.1 mol) is added slowly to the solution. The mixture is allowed to cool to room temperature, and the diastereomeric salt that crystallizes is collected by filtration. The salt is recrystallized from ethanol to improve diastereomeric purity. The purified salt is then treated with 2 M hydrochloric acid to liberate this compound, which is extracted with diethyl ether.
Biocatalytic Synthesis
The use of halogenase enzymes for the direct, enantioselective bromination of succinic acid or its derivatives is an emerging and promising approach.
Experimental Protocol (General):
A typical biocatalytic reaction would involve incubating succinic acid or a suitable precursor in a buffered aqueous solution with a specific halogenase enzyme, a bromide salt (e.g., KBr), and any necessary co-factors (e.g., FADH₂, O₂). The reaction conditions (pH, temperature, substrate concentration) would need to be optimized for the specific enzyme used. The product, this compound, would then be isolated from the reaction mixture using standard extraction and purification techniques. The development of a specific protocol is highly dependent on the chosen halogenase.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthesis of this compound from (S)-aspartic acid.
Caption: Synthesis of this compound from (S)-malic acid.
Caption: Synthesis via bromination of succinic acid and chiral resolution.
Caption: Biocatalytic synthesis of this compound.
Safety Operating Guide
Navigating the Disposal of (S)-2-Bromosuccinic Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates rigorous adherence to proper chemical waste management protocols. For researchers, scientists, and drug development professionals handling (S)-2-bromosuccinic acid, a clear and actionable disposal plan is critical. This guide provides essential, step-by-step instructions for the safe handling and disposal of this halogenated carboxylic acid.
This compound, due to its bromine content, is classified as a halogenated organic compound and requires specific disposal procedures to mitigate potential environmental and safety risks. Adherence to institutional and local regulations, in conjunction with the guidelines outlined below, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound and all relevant institutional and local regulations.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[1]
-
Body Protection: A lab coat must be worn to protect from spills.[1]
Engineering Controls:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that emphasizes waste characterization, segregation, and final disposal through authorized channels.
1. Waste Characterization and Segregation: this compound is a halogenated organic acid. This classification is crucial for proper waste segregation.[1][2]
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, properly labeled, and sealable hazardous waste container. This includes any contaminated materials such as weighing paper, spatulas, and gloves.[1]
-
Liquid Waste: If this compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste.[1] Do not mix with non-halogenated solvent waste. [1][2]
2. Labeling: Properly label the hazardous waste container with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Irritant," "Halogenated Organic Waste")
-
The date the waste was first added to the container.
3. Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials. Ensure secondary containment is used for liquid waste containers.[1]
4. Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Never dispose of this compound down the drain or in the regular trash. [1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
Quantitative Data Summary
While the available Safety Data Sheet for bromosuccinic acid indicates that much of the toxicity data is not available, the following table summarizes its known properties relevant to handling and disposal.
| Property | Value/Classification | Disposal Implication |
| Chemical State | Solid (powder) | Determines the type of waste container needed (for solids). |
| Halogen Content | Contains Bromine | Must be disposed of as halogenated organic waste.[1][2] |
| Reactivity | Incompatible with bases and reducing agents.[4] | Avoid mixing with these waste streams to prevent uncontrolled reactions. |
| Hazard Class | Skin and eye irritant. | Requires appropriate PPE during handling and disposal.[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-2-Bromosuccinic Acid
Essential safety protocols and operational guidance for the handling and disposal of (S)-2-bromosuccinic acid are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals.
This compound is a corrosive solid that can cause severe skin burns and eye damage. Inhalation of dust may cause respiratory irritation. Adherence to strict safety measures is paramount to mitigate these risks. The following information details the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe utilization of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting chemical safety goggles.[1] In addition, a face shield is required when there is a potential for splashing.[2] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling corrosive chemicals.[3] Always consult the glove manufacturer's resistance data for this compound. |
| Lab Coat/Apron | A standard laboratory coat should be worn. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. | |
| Respiratory | Fume Hood / Respirator | All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if dust/aerosol generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic acids and dusts should be used.[4] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure. The following protocol outlines the key steps for safely weighing and dissolving the solid compound.
Experimental Protocol: Preparation of an Aqueous Solution of this compound
Objective: To safely prepare a solution of this compound of a desired concentration.
Materials:
-
This compound (solid)
-
Deionized water
-
Beaker or Erlenmeyer flask
-
Stir bar and stir plate
-
Spatula
-
Weighing paper or boat
-
Graduated cylinder
-
Wash bottle with deionized water
Procedure:
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Don all required personal protective equipment as detailed in the table above.
-
Set up all necessary equipment within the chemical fume hood.
-
-
Weighing the Solid:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully use a spatula to transfer the desired amount of this compound to the weighing boat. Avoid creating dust. If any dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
Record the exact mass of the solid.
-
-
Dissolving the Solid:
-
Place a stir bar in the beaker or Erlenmeyer flask that will contain the final solution.
-
Measure the required volume of deionized water using a graduated cylinder and add it to the beaker.
-
Place the beaker on a stir plate within the fume hood and begin stirring the water.
-
Carefully add the weighed this compound to the stirring water in small portions. A general principle for corrosive acids is to always add acid to water , never the other way around, to avoid a violent exothermic reaction and splashing.[5][6]
-
Use a wash bottle with deionized water to rinse any remaining solid from the weighing boat into the beaker.
-
Continue stirring until the solid is completely dissolved.
-
-
Post-Procedure:
-
Cap and label the prepared solution with the chemical name, concentration, date, and your initials.
-
Clean all contaminated glassware and equipment under the fume hood.
-
Dispose of any contaminated weighing paper or other disposable items in the designated solid hazardous waste container.
-
Wipe down the work surface in the fume hood with a damp cloth, and dispose of the cloth in the solid hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and wash your hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or waste this compound, as well as any materials contaminated with the solid (e.g., weighing boats, gloves, paper towels), should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, sealed container for halogenated organic acid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[7] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
